Staurosporine-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H34N4O5 |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C33H34N4O5/c1-32(2,3)42-31(39)35(5)22-15-23-36-20-13-9-7-11-17(20)25-26-19(16-34-30(26)38)24-18-12-8-10-14-21(18)37(28(24)27(25)36)33(4,41-23)29(22)40-6/h7-14,22-23,29H,15-16H2,1-6H3,(H,34,38)/t22-,23-,29-,33+/m1/s1 |
InChI Key |
JDZXLEPJWLCESI-IMODAIPLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Application of Boc-Protected Staurosporine in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Staurosporine (B1682477), a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective inhibitor of a wide range of protein kinases.[1][2] Its broad activity profile makes it a valuable research tool for inducing apoptosis and studying signal transduction pathways, but its lack of specificity limits its therapeutic potential.[2][3] This technical guide explores the purpose and application of Boc-protected Staurosporine, a key intermediate in the synthesis of novel Staurosporine analogs with improved selectivity and therapeutic properties. We will delve into the rationale behind Boc protection, present relevant quantitative data for the parent compound, detail experimental protocols, and visualize the pertinent biological and chemical pathways.
Introduction: The Challenge of Staurosporine's Promiscuity
Staurosporine exhibits potent inhibitory activity against a vast majority of the human kinome by competing with ATP for its binding site on these enzymes.[4][5] This broad-spectrum inhibition, while useful for in vitro studies of apoptosis, is a significant hurdle for clinical applications due to the high potential for off-target effects and toxicity.[2] The development of kinase inhibitors as therapeutic agents, particularly in oncology, necessitates a high degree of selectivity for the target kinase to ensure efficacy while minimizing adverse effects.[2][6]
To overcome the limitations of Staurosporine's non-selective nature, medicinal chemists have focused on synthesizing derivatives that retain the core pharmacophore responsible for kinase inhibition but incorporate modifications to enhance selectivity for specific kinases.[2][7] This is where the strategic use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, becomes crucial.
The Core Purpose of Boc-Protected Staurosporine: A Gateway to Novel Analogs
The primary purpose of Boc-protected Staurosporine is to serve as a versatile synthetic intermediate for the creation of novel Staurosporine derivatives. The Staurosporine molecule has several reactive sites, including a secondary amine in its sugar moiety. This amine is susceptible to reactions that can interfere with desired chemical modifications at other positions of the molecule.
The Boc group is an acid-labile protecting group widely used in organic synthesis to temporarily mask the reactivity of amine functionalities.[8][9] By reacting Staurosporine with a Boc-anhydride, the secondary amine is converted into a carbamate, rendering it unreactive to a variety of reaction conditions.[10] This protection allows chemists to selectively perform modifications on other parts of the Staurosporine scaffold, such as the indolocarbazole core.[4] Once the desired modifications are complete, the Boc group can be easily removed under acidic conditions to restore the amine functionality, yielding a novel Staurosporine analog.[8][9]
In essence, Boc-protected Staurosporine is a key tool that enables a modular approach to the synthesis of a diverse library of Staurosporine derivatives, each with the potential for improved kinase selectivity and therapeutic efficacy.
Quantitative Data: The Inhibitory Profile of Staurosporine
While specific IC50 values for Boc-protected Staurosporine are not widely reported, as it is primarily a synthetic intermediate, the inhibitory profile of the parent compound, Staurosporine, provides the baseline for understanding the motivation behind its derivatization. The goal of synthesizing analogs is to modulate this broad activity towards specific targets.
| Kinase | IC50 (nM) |
| Protein Kinase C (PKC) | 0.7 - 3 |
| Protein Kinase A (PKA) | 7 |
| p60v-src Tyrosine Protein Kinase | 6 |
| CaM Kinase II | 20 |
| Protein Kinase G (PKG) | 8.5 |
Table 1: IC50 values of Staurosporine against various protein kinases.[1][11][12]
Experimental Protocols
Boc Protection of Staurosporine
This protocol describes a general method for the N-Boc protection of the secondary amine in Staurosporine.
Materials:
-
Staurosporine
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Dissolve Staurosporine (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or DIPEA (1.5 - 2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.2 - 1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain Boc-protected Staurosporine.
Deprotection of Boc-Staurosporine Derivatives
This protocol outlines the removal of the Boc protecting group to yield the final Staurosporine analog.
Materials:
-
Boc-protected Staurosporine derivative
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected Staurosporine derivative in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v in DCM).
-
Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the deprotected Staurosporine analog as needed.
Staurosporine-Induced Apoptosis Assay
This is a general protocol for inducing apoptosis in a cell culture using Staurosporine.[13][14]
Materials:
-
Mammalian cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Staurosporine stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to a suitable confluency (typically 70-80%).
-
Prepare a working solution of Staurosporine in complete cell culture medium to the desired final concentration (typically 0.1 - 1 µM).
-
Remove the existing medium from the cells and replace it with the Staurosporine-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the Staurosporine-treated wells).
-
Incubate the cells for a predetermined time course (e.g., 3, 6, 12, 24 hours) at 37°C in a 5% CO₂ incubator.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Stain the cells for apoptosis using an Annexin V-FITC/Propidium Iodide kit according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.
Visualizing the Core Concepts
Staurosporine-Induced Apoptotic Signaling Pathway
Staurosporine induces apoptosis primarily through the intrinsic (mitochondrial) pathway. Its inhibition of various kinases leads to the activation of pro-apoptotic proteins and the executioner caspases.[15][16]
Caption: Staurosporine-induced intrinsic apoptosis pathway.
Experimental Workflow for Synthesis of Staurosporine Analogs
The following diagram illustrates the general workflow for utilizing Boc-protected Staurosporine to synthesize novel derivatives.
Caption: Synthetic workflow for Staurosporine analogs.
Conclusion
Boc-protected Staurosporine represents a critical tool in the field of medicinal chemistry and drug discovery. Its primary purpose is not as a biologically active agent itself, but as a strategically protected intermediate that enables the synthesis of novel Staurosporine analogs. By temporarily masking the reactive secondary amine, the Boc group facilitates selective chemical modifications at other positions of the molecule, allowing for the generation of libraries of derivatives. This approach is instrumental in the ongoing effort to develop highly selective and potent kinase inhibitors based on the Staurosporine scaffold, with the ultimate goal of creating more effective and less toxic therapeutics for a range of diseases, including cancer. The methodologies and pathways described in this guide provide a foundational understanding for researchers and professionals working to harness the potential of Staurosporine in modern drug development.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Staurosporine analogues from microbial and synthetic sources and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine Analogs Via C–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staurosporine: new lease of life for parent compound of today's novel and highly successful anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 14. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 15. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure of N-Boc-Staurosporine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Staurosporine (B1682477), a natural product isolated from Streptomyces staurosporeus, is a potent but non-selective inhibitor of a wide range of protein kinases. Its broad activity profile has made it a valuable research tool for understanding cellular signaling pathways and a foundational scaffold for the development of more selective kinase inhibitors for therapeutic use. Chemical modification of staurosporine is a key strategy to modulate its potency and selectivity. One such modification is the introduction of a tert-butyloxycarbonyl (Boc) protecting group onto one of its nitrogen atoms, resulting in N-Boc-Staurosporine. This guide provides a detailed overview of the chemical structure, synthesis, and anticipated biological properties of N-Boc-Staurosporine, with a focus on providing practical information for researchers in drug discovery and chemical biology.
Chemical Structure of N-Boc-Staurosporine
Staurosporine possesses a unique indolocarbazole skeleton, a bis-indole alkaloid structure, with a sugar moiety attached. The molecule has three nitrogen atoms that are potential sites for acylation with a Boc group: two indole (B1671886) nitrogens within the fused aromatic system and a secondary methylamino group on the sugar residue. Due to the significantly higher nucleophilicity of the secondary amine compared to the less reactive indole nitrogens, the most probable structure for N-Boc-Staurosporine is that in which the Boc group is attached to the nitrogen of the methylamino group.
Caption: Chemical Structure of N'-Boc-Staurosporine.
To comply with the request for a DOT script for the chemical structure, a conceptual representation is provided above. A detailed 2D chemical structure diagram is best represented by a chemical drawing tool.
Molecular Formula: C33H34N4O5 Molecular Weight: 582.65 g/mol
Experimental Protocols
Synthesis of N'-Boc-Staurosporine
The following is a general protocol for the synthesis of N'-Boc-Staurosporine based on standard procedures for the N-Boc protection of secondary amines.
Materials:
-
Staurosporine
-
Di-tert-butyl dicarbonate (B1257347) (Boc)2O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Dissolve staurosporine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or DIPEA (1.5-2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add (Boc)2O (1.2-1.5 equivalents) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford N'-Boc-Staurosporine as a solid.
Staurosporine: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staurosporine (B1682477), an indolocarbazole alkaloid first isolated from the bacterium Streptomyces staurosporeus, is a potent and broad-spectrum inhibitor of protein kinases. Its ability to induce apoptosis and cause cell cycle arrest in a wide variety of cell lines has made it an invaluable tool in cancer research and for studying signal transduction pathways. This technical guide provides a comprehensive overview of the core mechanism of action of Staurosporine, focusing on its molecular targets, effects on cellular signaling, and the experimental methodologies used to elucidate these functions.
Note on Staurosporine-Boc: This guide focuses on the well-characterized parent compound, Staurosporine. Extensive literature searches did not yield significant information on a specific "this compound" derivative, suggesting it may not be a widely studied compound. The following information is based on the extensive research conducted on Staurosporine.
Core Mechanism of Action: Broad-Spectrum Kinase Inhibition
The primary mechanism of action of Staurosporine is its potent inhibition of a wide array of protein kinases.[] It achieves this by competing with ATP for binding to the catalytic domain of these enzymes.[2][3] This broad specificity is a result of the structural mimicry between the lactam ring of Staurosporine and the adenine (B156593) ring of ATP, allowing it to fit into the highly conserved ATP-binding pocket of most kinases.[4]
Key Kinase Targets
Staurosporine exhibits potent inhibitory activity against both serine/threonine and tyrosine kinases. Its non-selective nature makes it a powerful tool for general kinase inhibition studies. Some of its key targets include:
-
Protein Kinase C (PKC): Staurosporine is a potent inhibitor of PKC isoforms.[5][6]
-
Protein Kinase A (PKA) and Protein Kinase G (PKG): It effectively inhibits these cyclic nucleotide-dependent kinases.[]
-
Tyrosine Kinases: Staurosporine also targets various tyrosine kinases, contributing to its broad cellular effects.[7]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs by Staurosporine is a key factor in its ability to induce cell cycle arrest.[3]
Cellular Effects of Staurosporine
The widespread inhibition of protein kinases by Staurosporine leads to two major cellular outcomes: apoptosis and cell cycle arrest. The specific effect observed is often dependent on the concentration of Staurosporine used and the cell type.[5][8]
Induction of Apoptosis
Staurosporine is a well-established and potent inducer of apoptosis in a multitude of cell lines.[9][10] It can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic signaling pathways.[11][12]
Intrinsic Pathway:
-
Mitochondrial Membrane Potential Disruption: Staurosporine treatment leads to a loss of mitochondrial membrane potential.[13]
-
Cytochrome c Release: This disruption facilitates the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[9][11][13]
Extrinsic Pathway:
-
In some cell types, Staurosporine has been shown to increase the levels of TNF-α, which can then activate the extrinsic apoptosis pathway through its receptor, leading to the activation of caspase-8.[12]
Caspase-Independent Apoptosis:
-
Interestingly, Staurosporine can also induce apoptosis through caspase-independent mechanisms, highlighting the complexity of its action.[14]
Cell Cycle Arrest
Staurosporine can halt cell cycle progression at different phases, primarily G1 and G2/M, depending on the concentration and cellular context.[5][8][13]
-
G1 Arrest: At lower concentrations, Staurosporine often induces a G1 arrest. This is associated with the inhibition of cyclin-dependent kinases (CDKs) that are crucial for the G1/S transition.
-
G2/M Arrest: Higher concentrations of Staurosporine can lead to an arrest in the G2/M phase of the cell cycle.[5][13] This is often accompanied by alterations in the cytoskeleton, including the disruption of microtubules.[13]
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of Staurosporine against various protein kinases, demonstrating its broad-spectrum activity.
| Kinase Target | IC50 (nM) | Reference |
| Protein Kinase C (PKC) | ~10 | [5] |
| Protein Kinase A (PKA) | - | [] |
| Protein Kinase G (PKG) | - | [] |
| CDK2 | - | [3] |
Note: Specific IC50 values can vary depending on the experimental conditions and the specific isoform of the kinase.
Signaling Pathways Modulated by Staurosporine
Staurosporine's inhibition of numerous kinases has a cascading effect on various intracellular signaling pathways that regulate cell survival, proliferation, and death.
Apoptosis Signaling Pathway
The diagram below illustrates the key events in Staurosporine-induced apoptosis.
Caption: Staurosporine-induced apoptosis signaling pathways.
Cell Cycle Regulation Pathway
The following diagram depicts how Staurosporine can lead to cell cycle arrest.
Caption: Staurosporine-induced cell cycle arrest.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to study the mechanism of action of Staurosporine.
Kinase Inhibition Assay
Objective: To determine the inhibitory effect of Staurosporine on the activity of a specific protein kinase.
Methodology:
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)
-
Staurosporine (dissolved in DMSO)
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.)
-
Detection reagents (e.g., phosphospecific antibodies for Western blotting, scintillation fluid for radioactivity measurement)
-
-
Procedure: a. Prepare serial dilutions of Staurosporine. b. In a microplate or reaction tube, combine the kinase, its substrate, and the kinase reaction buffer. c. Add the different concentrations of Staurosporine or DMSO (vehicle control) to the reaction mixtures. d. Pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the kinase. e. Initiate the kinase reaction by adding ATP. f. Incubate for a specific time, ensuring the reaction is in the linear range. g. Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer). h. Detect the amount of phosphorylated substrate using an appropriate method (e.g., autoradiography, ELISA, Western blotting).
-
Data Analysis:
-
Quantify the signal for substrate phosphorylation at each Staurosporine concentration.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Staurosporine concentration to determine the IC50 value.
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and distinguish it from necrosis in cells treated with Staurosporine.
Methodology:
-
Reagents and Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Staurosporine
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Procedure: a. Seed cells in a culture plate and allow them to adhere overnight. b. Treat the cells with various concentrations of Staurosporine or DMSO for a specified time (e.g., 6, 12, 24 hours). c. Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation. d. Wash the cells with cold PBS. e. Resuspend the cells in Annexin V binding buffer. f. Add Annexin V-FITC and PI to the cell suspension. g. Incubate in the dark at room temperature for 15 minutes. h. Analyze the cells by flow cytometry within one hour.
-
Data Analysis:
-
Use flow cytometry software to gate the cell populations:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Quantify the percentage of cells in each quadrant.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Objective: To determine the effect of Staurosporine on cell cycle distribution.
Methodology:
-
Reagents and Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Staurosporine
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure: a. Seed cells and treat with Staurosporine as described for the apoptosis assay. b. Harvest and wash the cells with PBS. c. Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight). d. Centrifuge the fixed cells and wash with PBS to remove the ethanol. e. Resuspend the cells in PI staining solution. f. Incubate in the dark at room temperature for 30 minutes. g. Analyze the cells by flow cytometry.
-
Data Analysis:
-
Use flow cytometry software to generate a histogram of DNA content.
-
Model the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for investigating the effects of Staurosporine on a cell line.
Caption: General experimental workflow for studying Staurosporine.
Conclusion
Staurosporine's mechanism of action as a broad-spectrum protein kinase inhibitor results in profound cellular effects, primarily the induction of apoptosis and cell cycle arrest. Its ability to target a wide range of kinases makes it a double-edged sword: an invaluable research tool for dissecting complex signaling networks, but with limited therapeutic potential due to its lack of specificity. Nevertheless, Staurosporine has served as a crucial lead compound in the development of more selective kinase inhibitors for the treatment of cancer and other diseases. A thorough understanding of its core mechanisms, as outlined in this guide, is essential for researchers and drug development professionals working in these fields.
References
- 2. Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staurosporine inhibits the proliferation, alters the cell cycle distribution and induces apoptosis in HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of staurosporine analogues on cell cycle, growth and viability in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. staurosporine induced apoptosis: Topics by Science.gov [science.gov]
- 11. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Staurosporine-induced apoptosis in P388D1 macrophages involves both extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Staurosporine induces apoptosis in human papillomavirus positive oral cancer cells at G2/M phase by disrupting mitochondrial membrane potential and modulation of cell cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to tert-Butyloxycarbonyl Staurosporine: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Staurosporine (B1682477)
Staurosporine is a natural alkaloid originally isolated from the bacterium Streptomyces staurosporeus. It is a potent, ATP-competitive, and broad-spectrum inhibitor of a wide range of protein kinases.[1][2][3][4][5] Its ability to induce apoptosis in various cell lines has made it a valuable tool in cancer research and for studying signal transduction pathways.[6][7] However, its lack of selectivity has limited its therapeutic applications.[2] The chemical structure of Staurosporine features two indole (B1671886) rings, a sugar moiety, and a lactam ring.
The tert-Butyloxycarbonyl (Boc) Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. It is valued for its stability under a wide range of conditions and its facile removal under acidic conditions. The introduction of a Boc group onto a molecule generally increases its lipophilicity and steric bulk.
Postulated Properties of tert-Butyloxycarbonyl Staurosporine
While specific experimental data for Boc-Staurosporine is unavailable, its properties can be inferred:
-
Synthesis: The addition of a Boc group to the secondary amine on the sugar moiety of Staurosporine would likely be achieved through standard procedures involving di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and a suitable base.
-
Physicochemical Properties: The introduction of the bulky, nonpolar Boc group would be expected to increase the lipophilicity and molecular weight of Staurosporine. This may alter its solubility profile, potentially decreasing its solubility in aqueous media and increasing it in nonpolar organic solvents.
-
Biological Activity: The addition of a large Boc group at the secondary amine position could significantly impact the biological activity of Staurosporine. This modification may sterically hinder the binding of the molecule to the ATP-binding pocket of kinases, potentially reducing its kinase inhibitory activity. Consequently, its ability to induce apoptosis might also be attenuated. However, the increased lipophilicity could also affect its cell permeability.
Physicochemical Properties of Staurosporine
The following table summarizes the known physicochemical properties of the parent compound, Staurosporine.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₆N₄O₃ | [8] |
| Molecular Weight | 466.53 g/mol | [8] |
| Appearance | Off-white to yellowish powder | - |
| Solubility | Soluble in DMSO and DMF; slightly soluble in methanol (B129727) and chloroform; insoluble in water. | [9][10][11] |
| Storage | Store at -20°C | [1] |
Biological Activity of Staurosporine
Staurosporine is a potent inhibitor of a wide array of protein kinases. The table below lists its inhibitory activity (IC₅₀) against several key kinases.
| Kinase | IC₅₀ (nM) | Reference |
| Protein Kinase C (PKC) | 0.7 - 2.7 | [1][8] |
| Protein Kinase A (PKA) | 7 | [8] |
| Protein Kinase G (PKG) | 8.5 | [8] |
| p60v-src tyrosine protein kinase | 6 | [8] |
| CaM Kinase II | 20 | [8] |
| Myosin Light Chain Kinase (MLCK) | 1.3 | [11] |
Mechanism of Action of Staurosporine
Staurosporine exerts its biological effects primarily through the competitive inhibition of ATP binding to protein kinases, thereby preventing the phosphorylation of their target substrates. This broad inhibition of kinase activity disrupts numerous signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Staurosporine is known to induce apoptosis through both caspase-dependent and caspase-independent pathways.
Signaling Pathways
dot
References
- 1. apexbt.com [apexbt.com]
- 2. Protein kinase inhibition of clinically important staurosporine analogues - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the cell death process induced by staurosporine in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 8. selleckchem.com [selleckchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
The Strategic Advantage of Staurosporine-Boc in Advanced Synthetic Applications
A Technical Guide for Researchers and Drug Development Professionals
Staurosporine (B1682477), a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent and broad-spectrum inhibitor of protein kinases.[1] Its complex and rigid indolocarbazole structure has made it a foundational scaffold for the development of numerous kinase inhibitors, with several analogues advancing into clinical trials for cancer therapy.[1] However, the inherent reactivity of the two secondary amine functionalities within the staurosporine core can complicate synthetic modifications, often leading to undesired side reactions and limiting the scope of accessible analogues. The strategic implementation of the tert-butyloxycarbonyl (Boc) protecting group to shield these amines, creating Staurosporine-Boc, provides a critical advantage, enabling previously inaccessible synthetic transformations and expanding the landscape of novel drug candidates.
Core Advantage: Unlocking Novel Chemical Space
The primary advantage of using this compound lies in its ability to temporarily mask the nucleophilic and basic nature of the indole (B1671886) and lactam nitrogens. This protection is robust enough to withstand a variety of reaction conditions, yet can be cleanly removed under mild acidic conditions.[2][3] This allows for precise chemical modifications on the staurosporine scaffold that would otherwise be unachievable.
A prime example of this is the C-H borylation of the indolocarbazole core, a reaction that provides a versatile handle for further functionalization.[4] Attempts to directly borylate unprotected staurosporine are often unsuccessful due to the reactivity of the N-H bonds. However, the use of a bis-Boc protected staurosporine intermediate facilitates this transformation, opening up new avenues for analog synthesis.[4]
Quantitative Data Presentation
The following table summarizes the yields for the key steps in the synthesis of this compound and its subsequent functionalization via C-H borylation, as reported in the literature.
| Reaction Step | Product | Yield (%) | Reference |
| Boc Protection of Staurosporine | Bis-Boc Staurosporine | Not explicitly stated, but successful | [4] |
| C-H Borylation of Bis-Boc Staurosporine | Borylated Bis-Boc Staurosporine Analogues | up to 55 | [4] |
| Conversion of Boronic Esters to Phenols | Hydroxylated Staurosporine Analogues | Not explicitly stated, but successful | [4] |
Experimental Protocols
Synthesis of Bis-Boc Staurosporine
This protocol is adapted from the supplementary information of "Staurosporine Analogs Via C–H Borylation".[4]
Materials:
-
Staurosporine
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of staurosporine in dichloromethane, add triethylamine and a catalytic amount of 4-dimethylaminopyridine.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Bis-Boc Staurosporine.
C-H Borylation of Bis-Boc Staurosporine
This protocol is a generalized procedure based on the findings reported in "Staurosporine Analogs Via C–H Borylation".[4]
Materials:
-
Bis-Boc Staurosporine
-
Bis(pinacolato)diboron (B₂Pin₂)
-
Iridium catalyst (e.g., [Ir(COD)OMe]₂)
-
Ligand (e.g., 1,10-phenanthroline)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Bis-Boc Staurosporine, bis(pinacolato)diboron, the iridium catalyst, and the ligand in the anhydrous solvent.
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for the required duration (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting boronic ester derivatives by flash column chromatography.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Staurosporine-Induced Apoptosis Signaling Pathway
Staurosporine is a well-known inducer of apoptosis (programmed cell death) in a wide range of cell lines.[5] It achieves this by inhibiting protein kinases that are crucial for cell survival and proliferation signaling. The induction of apoptosis by staurosporine can proceed through both caspase-dependent and caspase-independent pathways.[6]
Caption: Staurosporine-induced apoptosis pathway.
Experimental Workflow for Staurosporine Analog Synthesis via C-H Borylation
The use of this compound enables a streamlined workflow for the generation of novel analogues through C-H borylation. This process allows for the introduction of new functional groups at positions on the indolocarbazole core that were previously difficult to access.
Caption: Workflow for synthesizing staurosporine analogues.
Conclusion
The use of this compound in synthesis is not merely an incremental improvement but a transformative strategy that unlocks new possibilities for medicinal chemists and drug development professionals. By temporarily masking the reactive amine functionalities, the Boc protecting group facilitates a broader range of chemical modifications, most notably the C-H functionalization of the indolocarbazole core. This enables the exploration of previously uncharted chemical space and the generation of novel staurosporine analogues with potentially improved potency, selectivity, and pharmacokinetic properties. As the demand for more sophisticated and targeted kinase inhibitors continues to grow, the strategic application of this compound will undoubtedly play a pivotal role in the future of cancer drug discovery.
References
- 1. Induction of apoptosis by staurosporine involves the inhibition of expression of the major cell cycle proteins at the G(2)/m checkpoint accompanied by alterations in Erk and Akt kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Staurosporine and its Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the prototypical kinase inhibitor, Staurosporine, with its clinically relevant derivatives. While the specific compound "Staurosporine-Boc" is not extensively characterized in publicly available literature, this document will focus on well-studied analogues that exemplify the efforts to improve the selectivity and therapeutic potential of the Staurosporine scaffold. We will delve into their kinase inhibition profiles, the experimental methods used to determine them, and the key signaling pathways they modulate.
Introduction: The Double-Edged Sword of Staurosporine
Staurosporine, an indolocarbazole alkaloid isolated from Streptomyces staurosporeus, is a potent, ATP-competitive inhibitor of a vast array of protein kinases.[1][2] Its high affinity for the ATP-binding site across the kinome has made it an invaluable research tool for studying phosphorylation-dependent signaling.[2] However, this lack of selectivity leads to high cytotoxicity and a narrow therapeutic window, precluding its direct clinical use.[3] This has driven extensive research into developing Staurosporine analogues with improved selectivity for specific kinase targets.[4]
This guide will compare the kinase inhibition profile of Staurosporine with its more selective derivatives, including 7-oxostaurosporine, UCN-01 (7-hydroxystaurosporine), and Midostaurin (PKC412).
Kinase Inhibition Profiles: A Comparative Analysis
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Staurosporine and its derivatives against a panel of kinases. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of Staurosporine
| Kinase Target | IC50 (nM) |
| PKC | 0.7 - 9 |
| PKA | 7 - 26 |
| PKG | 8.5 |
| p60v-src | 6 |
| CaM Kinase II | 20 |
| Phosphorylase Kinase | 5 |
| EGFR | 200 |
| c-Src | 800 |
Data compiled from multiple sources.[5]
Table 2: IC50 Values of Staurosporine Derivatives
| Kinase Target | 7-oxostaurosporine IC50 (nM) | UCN-01 (7-hydroxystaurosporine) IC50 (nM) |
| PKC | 9 | 30 |
| PKA | 26 | - |
| Phosphorylase Kinase | 5 | - |
| EGFR | 200 | - |
| c-Src | 800 | - |
| PDK1 | - | 6 |
| Chk1 | - | 7 |
| Cdk1 | - | 300-600 |
| Cdk2 | - | 300-600 |
Data compiled from multiple sources.[5][6]
Midostaurin (PKC412) is a multi-targeted kinase inhibitor with activity against FLT3, c-KIT, and other receptors, and it has been approved for the treatment of FLT3-mutated Acute Myeloid Leukemia (AML) and advanced systemic mastocytosis.[7][8][9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. Below are representative protocols for in vitro kinase inhibition and cell-based apoptosis assays.
This protocol outlines a general workflow for determining the IC50 value of a compound against a specific kinase.
References
- 1. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Staurosporine Analogs Via C–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. novartis.com [novartis.com]
The Strategic Role of Staurosporine-Boc in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Staurosporine (B1682477), a natural product isolated from Streptomyces staurosporeus, is a potent but non-selective inhibitor of a wide range of protein kinases. Its broad activity has made it a valuable research tool for studying kinase-dependent signaling pathways and a foundational scaffold for the development of more selective kinase inhibitors. The chemical modification of staurosporine is crucial for generating analogs with improved therapeutic profiles. This technical guide focuses on the pivotal role of the tert-butoxycarbonyl (Boc) protecting group in the medicinal chemistry of staurosporine, enabling the synthesis of novel derivatives. While direct biological data on Staurosporine-Boc is limited, its significance lies in its function as a key synthetic intermediate. This document will detail the rationale for its use, relevant experimental protocols for its synthesis and deprotection, and provide a comprehensive overview of the biological activities of the parent compound, staurosporine, which serves as the benchmark for its derivatives.
Introduction to Staurosporine
Staurosporine is an indolocarbazole alkaloid that exhibits potent inhibitory activity against a vast array of protein kinases by competing with ATP for binding to the kinase catalytic domain.[1][2] This broad-spectrum inhibition, while limiting its therapeutic use due to off-target effects, has established staurosporine as an indispensable tool in cancer research and cell biology to induce apoptosis and cell cycle arrest.[][4][5] Its complex chemical structure, featuring a unique indolocarbazole core and a sugar moiety with a secondary amine, presents both challenges and opportunities for medicinal chemists.[]
The Role of the Boc Protecting Group in Staurosporine Chemistry
The secondary amine on the sugar moiety of staurosporine is a reactive site that can interfere with desired chemical modifications at other positions of the molecule. To achieve regioselective synthesis of staurosporine analogs, this amine is often protected. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[7][8]
This compound, therefore, serves as a critical intermediate, allowing chemists to perform reactions on the indolocarbazole core or other parts of the molecule without unintended reactions at the secondary amine. Once the desired modifications are complete, the Boc group can be cleanly removed to yield the final, biologically active analog.
General Experimental Protocol for Boc Protection of Staurosporine
The following is a generalized protocol for the Boc protection of the secondary amine in staurosporine, based on standard procedures for amine protection.[7]
Materials:
-
Staurosporine
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
A suitable base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF))
Procedure:
-
Dissolve staurosporine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution (typically 1.1-1.5 equivalents).
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a mild aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography on silica (B1680970) gel.
General Experimental Protocol for Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions.[7]
Materials:
-
This compound
-
Anhydrous acid (e.g., trifluoroacetic acid (TFA))
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM))
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the acid (often in excess) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the excess acid and solvent under reduced pressure.
-
The deprotected staurosporine analog can be further purified if necessary.
Biological Activity of Staurosporine
The biological effects of staurosporine are primarily attributed to its potent, broad-spectrum inhibition of protein kinases. This activity leads to the induction of apoptosis and cell cycle arrest in a wide variety of cell lines.
Kinase Inhibition
Staurosporine inhibits a multitude of kinases with high affinity. The half-maximal inhibitory concentrations (IC₅₀) for several key kinases are summarized in the table below.
| Kinase | IC₅₀ (nM) | Reference(s) |
| Protein Kinase C (PKC) | 0.7 - 3 | [9][10] |
| Protein Kinase A (PKA) | 7 - 15 | [9] |
| Protein Kinase G (PKG) | 8.5 | [9] |
| p60v-src Tyrosine Kinase | 6 | |
| CaM Kinase II | 20 | |
| Phosphorylase Kinase | 3 | [9] |
| c-Fgr | 2 | [9] |
| TAOK2 | 3000 | [9] |
Induction of Apoptosis
Staurosporine is a well-established and widely used agent to induce apoptosis in laboratory settings.[5][11] It triggers both caspase-dependent and caspase-independent apoptotic pathways.[4] The effective concentration for inducing apoptosis varies depending on the cell type and exposure time, but it is typically in the nanomolar to low micromolar range. For instance, in human neuroblastoma SH-SY5Y cells, 500 nM staurosporine for 6 hours is used to induce apoptosis.[12] In murine cortical cell cultures, concentrations of 30-100 nM are effective.[11]
Cell Cycle Arrest
Staurosporine can arrest the cell cycle at different phases, most notably at the G1 and G2/M checkpoints, by inhibiting cyclin-dependent kinases (CDKs). The specific effects on the cell cycle can be cell-type dependent.
Signaling Pathways Affected by Staurosporine
Staurosporine's broad kinase inhibition affects numerous signaling pathways critical for cell survival, proliferation, and death.
Caption: Staurosporine's mechanism of action.
Experimental Workflows
The use of this compound is embedded within a larger workflow for the development of novel kinase inhibitors.
Caption: Synthetic workflow using this compound.
Conclusion
This compound represents a cornerstone in the synthetic strategies aimed at harnessing the therapeutic potential of the staurosporine scaffold. While not a biologically active agent itself, its role as a protected intermediate is indispensable for the creation of novel analogs with enhanced selectivity and improved pharmacological properties. Understanding the principles of its formation and cleavage is fundamental for researchers and scientists in the field of drug discovery and medicinal chemistry who aim to develop the next generation of kinase inhibitors based on this remarkable natural product. The data and protocols provided herein for the parent compound, staurosporine, offer the necessary context and benchmarks for the evaluation of these new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Staurosporine targets the Hippo pathway to inhibit cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 7. jk-sci.com [jk-sci.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 11. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis induced by staurosporine alters chaperone and endoplasmic reticulum proteins: Identification by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bis-Boc Staurosporine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of Bis-Boc staurosporine (B1682477), a protected derivative of the potent protein kinase inhibitor, staurosporine. The tert-butyloxycarbonyl (Boc) protecting groups render the two secondary amine functionalities of staurosporine inert to various reaction conditions, enabling selective modification at other positions of the molecule. This protocol is intended for researchers in medicinal chemistry, chemical biology, and drug development who are working with staurosporine and its analogues.
Staurosporine is a well-known and extensively studied microbial alkaloid that exhibits broad and potent inhibition of a wide range of protein kinases.[1] Its activity is attributed to its ability to bind to the ATP-binding site of these enzymes. Staurosporine's biological effects are pleiotropic, including the induction of apoptosis in various cell lines and the inhibition of cell proliferation, making it a valuable tool for cancer research and a lead compound for the development of novel anti-cancer drugs.[2][]
The protection of the indole (B1671886) and methylamino nitrogens as their Boc-carbamates allows for chemical manipulation of other parts of the staurosporine scaffold. The following protocol details a general procedure for the synthesis, purification, and characterization of Bis-Boc staurosporine.
Quantitative Data Summary
The following table summarizes the typical quantities and expected outcomes for the synthesis of Bis-Boc staurosporine. These values are representative and may vary depending on the specific experimental conditions and scale of the reaction.
| Parameter | Value | Notes |
| Reactants | ||
| Staurosporine | 100 mg (0.214 mmol) | Starting material |
| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | 141 mg (0.642 mmol) | 3.0 equivalents |
| 4-(Dimethylamino)pyridine (DMAP) | 5.2 mg (0.043 mmol) | 0.2 equivalents (catalyst) |
| Dichloromethane (B109758) (DCM) | 10 mL | Anhydrous |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS |
| Product | ||
| Product Name | Bis-Boc Staurosporine | N,N'-di-tert-butoxycarbonyl-staurosporine |
| Molecular Formula | C₃₈H₄₂N₄O₇ | |
| Molecular Weight | 666.77 g/mol | |
| Expected Yield | 70-85% | |
| Appearance | White to off-white solid |
Experimental Protocol
This protocol describes a general method for the Boc-protection of staurosporine. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
Staurosporine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add staurosporine (1.0 eq). Dissolve the staurosporine in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen or argon.
-
Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, 0.2 eq) followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O, 3.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford Bis-Boc staurosporine as a white to off-white solid.
-
Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The spectrum is expected to show the characteristic peaks of the staurosporine backbone along with two singlets in the range of 1.4-1.6 ppm, corresponding to the 18 protons of the two tert-butyl groups.
-
¹³C NMR: The spectrum should display new signals corresponding to the carbonyl and quaternary carbons of the Boc groups.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the mass of Bis-Boc staurosporine ([M+H]⁺ at m/z ≈ 667.8).
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of Bis-Boc staurosporine.
Signaling Pathways Affected by Staurosporine
Staurosporine is a broad-spectrum kinase inhibitor that affects multiple signaling pathways crucial for cell proliferation, survival, and apoptosis.
1. Protein Kinase C (PKC) Signaling Pathway
Staurosporine is a potent inhibitor of Protein Kinase C (PKC) isoforms.[1][4] PKC is a family of serine/threonine kinases that play a central role in various cellular processes.
Caption: Inhibition of the PKC signaling pathway by staurosporine.
2. p38 MAPK Signaling Pathway
Staurosporine can induce the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (MAPK), a key regulator of cellular responses to stress and inflammation, often leading to apoptosis.[4][5]
Caption: Staurosporine-induced activation of the p38 MAPK pathway.
3. ERK Signaling Pathway
The effect of staurosporine on the Extracellular signal-Regulated Kinase (ERK) pathway can be complex and cell-type dependent, sometimes leading to its activation.[4] The ERK pathway is centrally involved in cell proliferation and survival.
References
- 1. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 2. The prevention of the staurosporine-induced apoptosis by Bcl-X(L), but not by Bcl-2 or caspase inhibitors, allows the extensive differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staurosporine Induces Platelet Apoptosis Through p38 Mitogen-Activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Deprotection of Staurosporine-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staurosporine (B1682477) is a potent, broad-spectrum inhibitor of protein kinases, making it a crucial tool in cell biology research and a lead compound in drug discovery, particularly in oncology.[1][2] It functions by competing with ATP for the binding site on various kinases.[1] The chemical structure of staurosporine is a complex indolocarbazole alkaloid.[3][4]
In multi-step chemical syntheses involving staurosporine analogues, protecting groups are often necessary to mask reactive functional groups. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the secondary amine present in staurosporine due to its stability under various conditions and its facile removal under acidic conditions.[5][6]
These application notes provide a comprehensive guide to the deprotection of N-Boc-Staurosporine, detailing the underlying chemical principles, step-by-step experimental protocols, and necessary safety precautions.
Chemical Structures
-
Staurosporine : A natural product with the molecular formula C₂₈H₂₆N₄O₃.[2]
-
Staurosporine-Boc : The derivative where the secondary amine is protected with a tert-butyloxycarbonyl group.
Principle of Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed reaction.[7] The mechanism involves the following key steps:
-
Protonation : The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA or HCl).[8]
-
Cleavage : The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and formation of a stable tert-butyl cation and a carbamic acid intermediate.[8][9]
-
Decarboxylation : The carbamic acid is unstable and readily decomposes, releasing carbon dioxide and the free amine.[8]
-
Protonation of Amine : Under the acidic reaction conditions, the newly deprotected amine is protonated, forming its corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride salt).[8]
References
- 1. Staurosporine - Wikipedia [en.wikipedia.org]
- 2. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor [stressmarq.com]
- 3. Staurosporine | C28H26N4O3 | CID 44259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Staurosporine and its Derivatives in the Development of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staurosporine (B1682477), a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective inhibitor of a wide range of protein kinases. Its broad activity profile has made it a valuable research tool for studying kinase-mediated signaling pathways and a foundational scaffold for the development of more selective and clinically relevant kinase inhibitors.[1] The core structure of staurosporine, an indolocarbazole, binds to the ATP-binding site of many kinases with high affinity. Medicinal chemistry efforts have focused on modifying this core to improve selectivity and other pharmacological properties.
A key strategy in the synthesis of novel staurosporine analogs involves the use of protecting groups, such as the tert-Butyloxycarbonyl (Boc) group, to selectively modify specific positions on the staurosporine molecule. The Boc group is a common protecting group for amines and is instrumental in multi-step organic syntheses. It is typically introduced to protect a reactive amine functional group while other parts of the molecule are being modified and is subsequently removed (deprotected) to yield the final, biologically active compound. While "Staurosporine-Boc" is not a commonly referenced final product, Boc-protected staurosporine intermediates are crucial for the controlled synthesis of novel kinase inhibitors. This document provides detailed protocols and data for the use of staurosporine and its derivatives in kinase inhibitor discovery.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Staurosporine
| Kinase Target | IC50 (nM) |
| Protein Kinase C (PKC) | 3[2] |
| Protein Kinase A (PKA) | 7[2] |
| p60v-src Tyrosine Protein Kinase | 6[2] |
| CaM Kinase II | 20[2] |
| Phosphorylase Kinase | 3 |
| S6 Kinase | 5 |
| Myosin Light Chain Kinase (MLCK) | 21 |
| cdc2 | 9 |
| Lyn | 20 |
| c-Fgr | 2 |
| Syk | 16 |
IC50 values represent the concentration of staurosporine required to inhibit 50% of the kinase activity in vitro.
Table 2: Cytotoxic Activity (IC50) of Staurosporine and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Staurosporine | MV4-11 (Leukemia) | 0.078 |
| Staurosporine | PATU8988 T (Pancreatic Cancer) | 0.666 |
| 7-oxo-3-chloro-3'-N-benzoylstaurosporine | MCF-7 (Breast Carcinoma) | 0.029 |
| (7R)-7-hydroxy-3-bromo-3'-N-acetylstaurosporine | MCF-7 (Breast Carcinoma) | 0.021 |
IC50 values represent the concentration required to inhibit the growth of 50% of the cell population.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Purified protein kinase
-
Kinase-specific substrate (peptide or protein)
-
Staurosporine or derivative compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP (for non-radioactive methods)
-
Phosphocellulose paper or other capture membrane
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare serial dilutions of the staurosporine derivative in DMSO.
-
In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing the purified kinase and its substrate in the kinase reaction buffer.
-
Add the staurosporine derivative or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated ATP.
-
Quantify the amount of radioactive phosphate (B84403) incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of staurosporine derivatives on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
96-well cell culture plates
-
Staurosporine or derivative compound (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the staurosporine derivative in complete cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 3: Apoptosis Induction and Detection
This protocol describes how to induce apoptosis in cultured cells using staurosporine and detect it using fluorescence microscopy with Hoechst 33342 and Propidium Iodide (PI) staining.
Materials:
-
Cells in culture
-
Staurosporine (1 mM stock in DMSO)
-
Complete cell culture medium
-
Hoechst 33342 staining solution (e.g., 10 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (e.g., 5 µg/mL in PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate or chamber slides) and allow them to adhere.
-
Treat the cells with staurosporine at a final concentration of 0.1-1 µM in complete cell culture medium. Include a vehicle control (DMSO).
-
Incubate the cells for a desired period to induce apoptosis (e.g., 3-24 hours). The optimal time will vary depending on the cell type.
-
After incubation, gently wash the cells twice with phosphate-buffered saline (PBS).
-
Add the Hoechst 33342 staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.
-
Add the PI staining solution and incubate for an additional 5 minutes.
-
Visualize the cells immediately using a fluorescence microscope.
-
Live cells: Blue, intact nuclei (Hoechst 33342 positive, PI negative).
-
Early apoptotic cells: Bright blue, condensed or fragmented nuclei (Hoechst 33342 positive, PI negative).
-
Late apoptotic/necrotic cells: Pink/red, condensed or fragmented nuclei (Hoechst 33342 and PI positive).
-
Necrotic cells: Red, intact nuclei (Hoechst 33342 negative, PI positive).
-
-
Quantify the percentage of apoptotic cells by counting at least 200 cells in several random fields.
Mandatory Visualizations
Caption: Workflow for creating and evaluating novel kinase inhibitors.
Caption: Simplified PI3K/AKT signaling pathway.
Caption: Simplified MAPK/ERK signaling pathway.
Caption: Intrinsic apoptosis pathway induced by staurosporine.
References
Application Notes and Protocols for Staurosporine-Boc Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staurosporine (B1682477), a potent and broad-spectrum protein kinase inhibitor isolated from the bacterium Streptomyces staurosporeus, is a pivotal tool in cell biology and drug discovery.[1][2] Its mechanism of action involves competing with ATP for the binding site on a wide array of protein kinases, thereby inhibiting their function and inducing apoptosis (programmed cell death) in a variety of cell lines.[1][3] In the chemical synthesis of Staurosporine analogs for structure-activity relationship (SAR) studies and the development of more selective kinase inhibitors, the use of protecting groups is often essential. The tert-Butyloxycarbonyl (Boc) group is a common choice for protecting amine functionalities due to its stability in various reaction conditions and its susceptibility to cleavage under acidic conditions.
This document provides a detailed experimental protocol for the cleavage of the Boc protecting group from a Staurosporine derivative. The protocol is based on established methods for Boc deprotection using trifluoroacetic acid (TFA).
Data Presentation
The biological activity of Staurosporine is characterized by its potent inhibition of a wide range of protein kinases. The half-maximal inhibitory concentration (IC50) values against several key kinases are summarized in the table below.
| Kinase Target | IC50 (nM) |
| Protein Kinase C (PKC) | 0.7 - 3 |
| Protein Kinase A (PKA) | 7 - 15 |
| p60v-src Tyrosine Protein Kinase | 6 |
| CaM Kinase II | 20 |
| c-Fgr | 2 |
| Phosphorylase Kinase | 3 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.[1][4][5]
Experimental Protocols
Protocol: Cleavage of the Boc Group from N-Boc-Staurosporine using Trifluoroacetic Acid (TFA)
This protocol describes the acid-catalyzed removal of the tert-Butyloxycarbonyl (Boc) protecting group from a Staurosporine derivative.
Materials:
-
N-Boc-Staurosporine derivative
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the N-Boc-Staurosporine derivative in anhydrous dichloromethane (DCM). A typical concentration is in the range of 0.1 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0°C.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common reaction condition is a 1:1 mixture of DCM and TFA. The addition should be done dropwise to control any potential exotherm.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of complete consumption of the starting material.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dissolve the resulting residue in a suitable organic solvent, such as ethyl acetate.
-
Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as the neutralization will produce carbon dioxide gas, which can cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Concentration: Concentrate the filtered organic solution in vacuo to yield the crude deprotected Staurosporine derivative.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final product of high purity.
Visualizations
Experimental Workflow for Staurosporine-Boc Cleavage
Caption: Workflow for the cleavage of the Boc protecting group from Staurosporine.
Staurosporine-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of Staurosporine-induced apoptosis.
References
- 1. Caspase activation pathways induced by staurosporine and low potassium: role of caspase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Staurosporine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the downstream applications of Staurosporine (B1682477) and its derivatives, focusing on their utility as research tools and as a basis for the development of targeted therapeutics. Detailed protocols for key experiments are provided to guide researchers in their practical application.
Application Notes
Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective inhibitor of a wide range of protein kinases.[1] Its ability to bind to the ATP-binding site of numerous kinases has made it a valuable research tool for studying kinase-mediated signaling pathways and a foundational scaffold for the development of more selective kinase inhibitors.[1] Derivatives of staurosporine, such as UCN-01 (7-hydroxystaurosporine) and Midostaurin (PKC412), have been developed to improve selectivity and have been investigated as anti-cancer agents.[2]
The primary downstream application of staurosporine in a laboratory setting is the induction of apoptosis (programmed cell death) in a wide variety of cell lines.[3][4] By inhibiting a broad spectrum of kinases, staurosporine triggers a cascade of events leading to the activation of both the intrinsic and extrinsic apoptotic pathways. This makes it a reliable positive control in apoptosis assays.
Furthermore, the staurosporine scaffold is a common starting point for medicinal chemists developing more specific kinase inhibitors for therapeutic use. Synthetic modifications, often involving the use of protecting groups like the tert-butyloxycarbonyl (Boc) group during synthesis, allow for the generation of novel analogs with altered kinase selectivity and pharmacological properties.[5][6] While the Boc-protected intermediates themselves are typically not the final active compounds, this synthetic strategy is crucial for the exploration of the chemical space around the staurosporine core.
Quantitative Data
The inhibitory activity of staurosporine and its derivatives against various protein kinases and cancer cell lines is summarized in the tables below. These values, presented as IC50 (the half-maximal inhibitory concentration), demonstrate the potency and, in the case of the derivatives, the shift in selectivity.
Table 1: Kinase Inhibition Profile of Staurosporine and Selected Analogues (IC50 in nM)
| Compound | PKCα | PKA | CaM Kinase II | p60v-src | EGFR | HER2 |
| Staurosporine | 3 | 7 | 20 | 6 | 88.1 | 35.5 |
| UCN-01 (7-hydroxystaurosporine) | 4.1 | 42 | 40 | 45 | - | - |
| Midostaurin (PKC412) | 25 | - | - | 50 | 30 | 80 |
| Compound 6j | - | - | - | - | 1.8 | 87.8 |
Data compiled from multiple sources.[1] Values are indicative and may vary depending on assay conditions.
Table 2: Cytotoxic Activity of Staurosporine and its Analogues against Human Cancer Cell Lines (IC50 in µM)
| Compound | MV4-11 (Leukemia) | MCF-7 (Breast) | HCT-116 (Colon) | PATU8988 T (Pancreatic) |
| 7-oxo-3′-N-benzoylstaurosporin (4) | 0.078 | - | - | 0.666 |
| 7-oxo-3-chloro-3′-N-benzoylstaurosporine (5) | - | 0.029 | - | - |
| (7R)-7-hydroxy-3-bromo-3′-N-acetylstaurosporine (24) | - | 0.021 | - | - |
Data from a study on synthesized staurosporine derivatives.[7] The IC50 values highlight the potent anti-proliferative activity of these novel compounds.
Experimental Protocols
Below are detailed protocols for key experiments involving the use of staurosporine and its derivatives.
Protocol 1: Induction of Apoptosis in Cell Culture
This protocol describes a general method for inducing apoptosis in a mammalian cell line using staurosporine.
Materials:
-
Staurosporine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Mammalian cell line of interest
-
Cell culture plates (e.g., 96-well or 6-well)
-
Incubator (37°C, 5% CO2)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare Staurosporine Stock Solution: Dissolve staurosporine in DMSO to create a 1 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the cells in a culture plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The following day, dilute the staurosporine stock solution in complete culture medium to the desired final concentration (a typical starting concentration is 1 µM). Remove the old medium from the cells and add the medium containing staurosporine. Include a vehicle control (medium with the same concentration of DMSO used for the highest staurosporine concentration).
-
Incubation: Incubate the cells for a predetermined time (e.g., 3, 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time will vary depending on the cell line.[8]
-
Apoptosis Analysis: Following incubation, harvest the cells and stain them using an apoptosis detection kit according to the manufacturer's instructions. Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.
Protocol 2: In Vitro Kinase Inhibition Assay (Radioactive)
This protocol outlines a method to determine the IC50 value of a staurosporine derivative against a specific protein kinase.
Materials:
-
Purified active protein kinase
-
Specific kinase substrate (peptide or protein)
-
Staurosporine derivative (test compound)
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the purified kinase and its substrate in the kinase reaction buffer.
-
Add Inhibitor: Add the staurosporine derivative at various concentrations to the reaction tubes. Include a no-inhibitor control and a vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper and immediately immersing it in the stopping solution.
-
Washing: Wash the phosphocellulose paper several times with the stopping solution to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the derivative relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of staurosporine derivatives on a cancer cell line.
Materials:
-
Staurosporine derivative
-
Mammalian cancer cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the staurosporine derivative. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[1]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the application of staurosporine and its derivatives.
References
- 1. Staurosporine analogues from microbial and synthetic sources and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
Staurosporine-Boc: A Key Intermediate in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Staurosporine (B1682477), a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective inhibitor of a wide range of protein kinases.[1] Its broad activity profile has made it a valuable research tool for studying kinase-dependent signaling pathways and a foundational scaffold for the development of more selective and clinically relevant kinase inhibitors.[2] However, the presence of a reactive secondary amine in the glycosidic moiety of staurosporine complicates its direct chemical modification.
To overcome this challenge, the secondary amine is often protected with a tert-butyloxycarbonyl (Boc) group, forming Staurosporine-Boc. This protected intermediate is crucial in drug discovery as it allows for selective modification at other positions of the staurosporine molecule. The Boc group can be readily removed under acidic conditions, unmasking the amine for further derivatization or for the final active compound. This document provides detailed protocols for the synthesis of this compound and its application in key assays relevant to drug discovery.
Data Presentation
While specific inhibitory concentration (IC50) data for this compound is not extensively available in the public domain, as it is primarily a synthetic intermediate, the following table summarizes the IC50 values of the parent compound, staurosporine, against a panel of common protein kinases. This data serves as a baseline to illustrate the potent, broad-spectrum activity of the core staurosporine scaffold. The expectation is that this compound would exhibit significantly reduced activity due to the modification at a key interaction site.
| Kinase Target | IC50 (nM) |
| Protein Kinase C (PKC) | 0.7 - 3 |
| Protein Kinase A (PKA) | 7 - 15 |
| Protein Kinase G (PKG) | 8.5 - 18 |
| p60v-src Tyrosine Protein Kinase | 6 |
| CaM Kinase II | 20 |
| Myosin Light Chain Kinase (MLCK) | 21 |
| cdc2 | 9 |
| Lyn | 2 |
| c-Fgr | 20 |
| Syk | 16 |
| Phosphorylase Kinase | 3 |
| S6 Kinase | 5 |
Note: IC50 values are compiled from various sources and can vary depending on assay conditions.[1][2][3]
Experimental Protocols
1. Synthesis of this compound (Generalized Protocol)
This protocol describes a general method for the N-Boc protection of staurosporine's secondary amine. Optimization may be required.
Materials:
-
Staurosporine
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Dissolve staurosporine (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or DIPEA (1.5 - 2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add (Boc)₂O (1.2 - 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of this compound.
2. In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol provides a method to assess the inhibitory activity of this compound against a specific protein kinase.
Materials:
-
Purified active protein kinase
-
Specific peptide substrate for the kinase
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations.
-
In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture by adding the kinase assay buffer, the specific peptide substrate, and the purified active protein kinase.
-
Add the diluted this compound or DMSO (as a vehicle control) to the reaction mixture.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate the reaction at 30°C for a predetermined optimal time (e.g., 20-60 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares multiple times with 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) and allow the paper squares to dry.
-
Place each paper square in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Kinase Inhibition Assay Workflow.
3. Cell Viability (MTT) Assay
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO in medium).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the concentration of this compound that inhibits cell viability by 50% (IC50).
4. Apoptosis Induction Assay
This protocol describes a general method to assess the ability of a compound to induce apoptosis. Staurosporine is a potent inducer of apoptosis and can be used as a positive control.
Materials:
-
Human cancer cell line (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Staurosporine (as a positive control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., 1 µM Staurosporine) for a predetermined time (e.g., 4-24 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry, detecting the fluorescence of FITC and PI.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Signaling Pathway
Staurosporine's broad-spectrum kinase inhibition leads to the induction of apoptosis through multiple pathways. One of the key mechanisms involves the inhibition of pro-survival kinases, leading to the activation of the intrinsic (mitochondrial) apoptosis pathway.
Staurosporine-Induced Apoptosis Pathway.
References
Application Notes and Protocols for Cell-Based Assays with Staurosporine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staurosporine, an indolocarbazole alkaloid isolated from the bacterium Streptomyces staurosporeus, is a potent and broad-spectrum inhibitor of protein kinases.[1] Its ability to bind to the ATP-binding site of a wide range of kinases makes it a valuable tool for studying signal transduction pathways and a foundational scaffold for the development of more selective kinase inhibitors for therapeutic use.[2] Staurosporine and its analogs are widely used to induce apoptosis in various cell types, making them essential reagents in cancer research and drug discovery.[3][4]
This document provides detailed application notes and protocols for utilizing Staurosporine and its analogs in common cell-based assays. While the focus is on the well-characterized parent compound, Staurosporine, the principles and methods described are broadly applicable to its various analogs.
A Note on Staurosporine-Boc Analogs : The synthesis of Staurosporine analogs often involves the use of protecting groups to achieve specific chemical modifications. The tert-butyloxycarbonyl (Boc) group is a common protecting group for the indole (B1671886) nitrogen atoms within the Staurosporine scaffold. This protection allows for selective reactions at other positions of the molecule. Typically, the Boc groups are removed in the final steps of the synthesis to yield the biologically active analog. As such, "this compound analogs" are often synthetic intermediates rather than the final active compounds. Consequently, there is limited publicly available data on the biological activity of Boc-protected Staurosporine derivatives themselves. The data and protocols presented herein are for Staurosporine and its well-characterized, deprotected analogs.
Data Presentation
The inhibitory activity of Staurosporine and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against various protein kinases and their cytotoxic effects on different cell lines.
Table 1: Kinase Inhibition Profile of Staurosporine and Selected Analogs (IC50 in nM)
| Compound | PKCα | PKA | CaM Kinase II | p60v-src |
| Staurosporine | 3 | 7 | 20 | 6 |
| UCN-01 (7-hydroxystaurosporine) | 4.1 | 42 | 40 | 45 |
| Midostaurin (PKC412) | 25 | - | - | 50 |
Data compiled from multiple sources.[2] Values are indicative and may vary depending on assay conditions.
Table 2: Cytotoxic Activity of Staurosporine and its Analogs against Human Cancer Cell Lines (IC50 in nM)
| Compound | HCT116 (Colon) | HeLa S3 (Cervical) | MV4-11 (Leukemia) | PATU8988T (Pancreatic) |
| Staurosporine | 6[1] | 4[1] | - | - |
| Midostaurin (PKC412) | 439 | - | 20 | 527 |
| Compound 4 | - | - | 78 | 666 |
| Compound 5 | - | - | - | - |
| Compound 12 | - | - | - | - |
| Compound 18 | 32 | - | 15 | - |
| Compound 24 | - | - | 11 | - |
Data compiled from multiple sources.[2][5] Values are indicative and may vary depending on assay conditions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Monitoring Staurosporine-Boc Deprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Staurosporine (B1682477), a potent and broad-spectrum protein kinase inhibitor, is a pivotal tool in cell biology research and a foundational scaffold in drug discovery. The strategic use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is essential for the selective modification of its complex structure. This document provides a detailed protocol for the deprotection of N-Boc-Staurosporine and the subsequent monitoring of this critical reaction step. The protocols herein describe the chemical transformation and the analytical methods, including Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), to ensure efficient and complete removal of the Boc group, yielding the active Staurosporine.
Introduction
Staurosporine is an indolocarbazole alkaloid with significant biological activity, primarily as a potent inhibitor of a wide range of protein kinases, including Protein Kinase C (PKC).[1] Its ability to induce apoptosis in various cell lines has made it an invaluable research tool for studying signal transduction pathways and a lead compound for the development of novel anti-cancer therapeutics.
Chemical modification of Staurosporine often requires the protection of its reactive amine functionalities to achieve regioselectivity. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability in various reaction conditions and its facile removal under acidic conditions. The successful deprotection of Boc-Staurosporine is a critical step in the synthesis of Staurosporine analogs and derivatives.
This application note provides a comprehensive protocol for the deprotection of N-Boc-Staurosporine and the analytical procedures to monitor the reaction's progress, ensuring the complete removal of the Boc group and the isolation of the desired active compound.
Chemical Transformation and Monitoring Workflow
The overall process involves the acidic cleavage of the Boc group from Staurosporine, followed by analytical monitoring to determine the reaction's endpoint.
Caption: Experimental workflow for this compound deprotection and monitoring.
Experimental Protocols
Materials and Reagents
-
N-Boc-Staurosporine
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Methanol (B129727) (MeOH), HPLC grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)
-
Developing chamber for TLC
-
UV lamp (254 nm)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., µBondapak C18 or equivalent)
-
Standard laboratory glassware
Protocol for Boc Protection of Staurosporine
For the purpose of generating the starting material, a general protocol for the Boc protection of Staurosporine is provided.
-
Dissolve Staurosporine (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add a base, for example, triethylamine (B128534) (TEA) or sodium bicarbonate (1.5 equivalents).[2]
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.2-1.5 equivalents) to the solution.[2]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-Staurosporine.
Protocol for this compound Deprotection
-
Dissolve N-Boc-Staurosporine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add trifluoroacetic acid (TFA) to the solution (a common concentration is 25-50% v/v of TFA in DCM).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC and HPLC at regular intervals (e.g., every 15-30 minutes).
-
Upon confirmation of complete deprotection, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude Staurosporine.
-
If necessary, purify the crude product by column chromatography.
Protocol for Thin-Layer Chromatography (TLC) Monitoring
-
Preparation: Prepare a TLC chamber with a suitable mobile phase. A common solvent system for indolocarbazole alkaloids is a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The optimal ratio may require some experimentation.
-
Spotting: At each time point, take a small aliquot of the reaction mixture and spot it on a TLC plate alongside a spot of the starting material (N-Boc-Staurosporine) and, if available, a Staurosporine standard.
-
Development: Place the TLC plate in the developing chamber and allow the solvent front to ascend near the top of the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. Staurosporine and its Boc-protected form are UV-active. The disappearance of the starting material spot and the appearance of the product spot (which will have a lower Rf value due to increased polarity) indicate the progress of the reaction.
Protocol for High-Performance Liquid Chromatography (HPLC) Monitoring
-
Sample Preparation: At each time point, take a small aliquot of the reaction mixture, quench it with a small amount of saturated NaHCO₃ solution, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., µBondapak C18, 10 µm, 3.9 x 300 mm).[3]
-
Mobile Phase: A linear gradient of acetonitrile in water, both containing 0.1% TFA.[3]
-
Gradient: A typical gradient could be from 30% to 100% acetonitrile over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 292 nm.[3]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the prepared samples into the HPLC system. The retention time of Staurosporine will be shorter than that of the more nonpolar N-Boc-Staurosporine. Monitor the disappearance of the starting material peak and the appearance and growth of the product peak. The reaction is considered complete when the peak corresponding to N-Boc-Staurosporine is no longer detectable.
Data Presentation
The progress of the deprotection reaction can be quantified and summarized in tables for easy comparison and determination of the optimal reaction time.
Table 1: TLC Monitoring of this compound Deprotection
| Time (min) | Rf of Starting Material (this compound) | Rf of Product (Staurosporine) | Spot Intensity (Product) |
| 0 | ~0.8 | - | - |
| 15 | ~0.8 (Faint) | ~0.5 | + |
| 30 | Not Visible | ~0.5 | ++ |
| 60 | Not Visible | ~0.5 | +++ |
Rf values are approximate and depend on the exact TLC conditions.
Table 2: HPLC Monitoring of this compound Deprotection
| Time (min) | % Area of this compound | % Area of Staurosporine |
| 0 | 100 | 0 |
| 15 | 25 | 75 |
| 30 | 5 | 95 |
| 60 | <1 | >99 |
Percentage area is calculated from the integration of the respective peaks in the HPLC chromatogram.
Signaling Pathway
Staurosporine exerts its biological effects by inhibiting a wide array of protein kinases, thereby interfering with numerous signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
Caption: Staurosporine's inhibitory action on key signaling pathways.
Conclusion
The protocols outlined in this application note provide a robust framework for the deprotection of N-Boc-Staurosporine and the diligent monitoring of the reaction's progress. The combination of TLC for rapid qualitative assessment and HPLC for quantitative analysis ensures a high degree of control over the deprotection process, leading to a high yield of the desired active Staurosporine. These detailed methodologies are intended to support researchers and drug development professionals in the synthesis and manipulation of this important biological probe and therapeutic precursor.
References
Application of Staurosporine-Boc in apoptosis research
Introduction
Staurosporine (B1682477), an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent, cell-permeable, and broad-spectrum protein kinase inhibitor.[1] It is widely utilized in biomedical research as a classical inducer of apoptosis, or programmed cell death, in a multitude of cell lines.[1][2][3] Its ability to trigger apoptosis through multiple signaling pathways makes it an invaluable tool for studying the molecular mechanisms of cell death and for screening potential anti-cancer therapeutics.[1][3] This document provides detailed application notes and protocols for the use of staurosporine in apoptosis research.
Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms, making it a versatile tool for studying different facets of programmed cell death.[4] The intrinsic signaling pathway is often implicated, involving the mitochondria and activation of caspase-9.[3] In many cell types, staurosporine treatment leads to the activation of effector caspases, such as caspase-3, which then cleave various cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[5][6]
Quantitative Data Summary
The effective concentration and incubation time for staurosporine-induced apoptosis can vary significantly depending on the cell line. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for each specific cell type.
| Cell Line Type | Concentration | Incubation Time | Outcome | Reference |
| Human Neuroblastoma (SH-SY5Y, NB69, IMR-5, IMR-32) | 100 nM | Not Specified | EC50 for cell death | [7] |
| Human Pancreatic Carcinoma (PaTu 8988t, Panc-1) | 1 µM | 3 - 24 hours | Apoptosis induction | [3] |
| Human Corneal Endothelial Cells (HCEC) | 0.2 µM | 3 - 24 hours | Apoptosis induction, Caspase-3 activation | [5] |
| Murine Osteoblast (MC3T3E-1) | Not Specified | Not Specified | Apoptosis induction, JNK1 and Caspase-3 activation | [6] |
| Septo-hippocampal cultures | 0.5 µM | 72 hours | LD50 | [8] |
| Rat Lung Microvascular Endothelial Cells (RLMEC) | 1 µM | Not Specified | Increased permeability, Caspase-3 activation | [9] |
| Murine Cortical Neurons | 30 - 100 nM | 24 hours | Neuronal degeneration | [10] |
| Human Breast (HBL-100) | 50 nM | 48 hours | 100% Apoptosis | [11] |
| Human Breast (T47D) | 50 nM | 48 hours | 4% Apoptosis | [11] |
| Human Breast (HBL-100) | 50 µM | 4 hours | 100% Apoptosis | [11] |
| Human Breast (T47D) | 50 µM | 24 hours | 100% Apoptosis | [11] |
| Rat Astrocytes | 100 nM | 6 hours | Apoptosis | [12] |
| Rat Astrocytes | 1 µM | 3 hours | Necroptosis | [12] |
Signaling Pathways
Staurosporine's primary mechanism of action is the inhibition of a wide array of protein kinases, which disrupts normal cellular signaling and triggers apoptotic pathways.
Caption: Intrinsic apoptosis pathway induced by Staurosporine.
Experimental Protocols
Protocol 1: Induction of Apoptosis with Staurosporine
This protocol provides a general guideline for inducing apoptosis in cultured cells using staurosporine.
Materials:
-
Staurosporine (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Reconstitution of Staurosporine: Prepare a 1 mg/mL stock solution of staurosporine in sterile DMSO. Aliquot and store at -20°C, protected from light.[13]
-
Working Solution Preparation: Immediately before use, dilute the stock solution to the desired final concentration in complete cell culture medium. A common starting concentration is 1 µM.[13][14][15]
-
Cell Treatment:
-
Culture cells to the desired confluency (typically 70-80%).[3]
-
Remove the existing medium and replace it with the medium containing the desired concentration of staurosporine.
-
Include a vehicle control (medium with the same concentration of DMSO used for the staurosporine treatment).
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for a predetermined time. Incubation times can range from 1 to 48 hours, depending on the cell line and the desired apoptotic stage.[13][14][15]
-
Harvesting: After incubation, cells can be harvested for downstream analysis. Both adherent and floating cells should be collected.
Caption: General experimental workflow for Staurosporine-induced apoptosis.
Protocol 2: Detection of Apoptosis by Annexin V Staining
This protocol describes how to detect one of the early markers of apoptosis, the externalization of phosphatidylserine, using Annexin V staining followed by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD solution
-
Binding Buffer
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Treated and control cells
-
Lysis buffer
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled Lysis Buffer provided with the kit.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
-
Assay:
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
Add 50-200 µg of protein to each well of a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength. The increase in signal is proportional to the caspase-3 activity.
Conclusion
Staurosporine remains a cornerstone for in vitro apoptosis research due to its potent and broad-spectrum activity.[3] Its ability to induce apoptosis across a wide range of cell types provides a robust and reproducible model for studying the intricate molecular pathways of programmed cell death. The protocols and data presented here offer a comprehensive guide for researchers and scientists to effectively utilize staurosporine in their experimental designs. It is crucial to optimize the conditions for each specific cell line to obtain reliable and meaningful results.
References
- 1. nbinno.com [nbinno.com]
- 2. The prevention of the staurosporine-induced apoptosis by Bcl-X(L), but not by Bcl-2 or caspase inhibitors, allows the extensive differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the cell death process induced by staurosporine in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microvascular endothelial cell hyperpermeability induced by endogenous caspase 3 activator staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Staurosporine induces different cell death forms in cultured rat astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 15. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of Staurosporine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of Staurosporine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the incomplete Boc deprotection of Staurosporine?
Incomplete deprotection is a frequent issue and can stem from several factors:
-
Insufficient Acid: The concentration or stoichiometry of the acid (e.g., Trifluoroacetic Acid - TFA) may be too low to drive the reaction to completion. Acids can also degrade over time, for instance, by absorbing atmospheric moisture.[1]
-
Steric Hindrance: The bulky nature of the Staurosporine core structure, combined with the Boc group, can sterically hinder the approach of the acid, requiring more forcing conditions (stronger acid, higher temperature, or longer reaction times).[1]
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature might be too low for the specific substrate.[1]
-
Poor Solubility: Staurosporine is only slightly soluble in common deprotection solvents like methanol (B129727) and chloroform, and insoluble in water.[2] Poor solubility of the Boc-protected starting material in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.[1]
-
Electronic Effects: The electron-rich indole (B1671886) moieties within the Staurosporine structure can influence the stability of intermediates, potentially affecting the reaction rate.[1]
Q2: How can I effectively monitor the progress of the deprotection reaction?
You can monitor the reaction using standard chromatographic techniques:
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method. The deprotected Staurosporine product is more polar than its Boc-protected precursor and will exhibit a lower Rf value. Staining the TLC plate with ninhydrin (B49086) is highly effective as it specifically visualizes the newly formed free amine, typically as a purple or yellow spot.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak over time.
Q3: What are the primary side reactions to be aware of during the acidic deprotection of Boc-Staurosporine?
The major side reaction is the alkylation of the substrate by the tert-butyl cation (t-Bu⁺) generated during the cleavage of the Boc group.[3][4] The electron-rich indole rings of the Staurosporine core are particularly susceptible to this electrophilic addition, leading to tert-butylated byproducts.[1][3]
Q4: How can I prevent the tert-butylation side reaction?
To suppress tert-butylation, "scavengers" should be added to the reaction mixture. These are reagents that react with and trap the tert-butyl cation.[1] Common scavengers include silanes or thiols.
| Scavenger | Typical Concentration |
| Triethylsilane (TES) | 2-5% (v/v) |
| Triisopropylsilane (TIPS) | 2-5% (v/v) |
| Thioanisole | 2-5% (v/v) |
| Water | 2-5% (v/v) |
Q5: Are there milder alternatives to strong acids like TFA for deprotecting a sensitive molecule like Staurosporine?
Yes, for substrates with other acid-labile functional groups or to minimize degradation, several milder methods can be employed.[5][6] These can be particularly useful if Staurosporine's complex structure is sensitive to harsh acidic conditions.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Lewis Acid | Zinc Bromide (ZnBr₂) in DCM | Milder than strong Brønsted acids. | May require longer reaction times.[5][7] |
| Acid Resin | Amberlyst 15 | Simplifies work-up; resin can be filtered off.[3][8] | Can be slower than homogeneous catalysis. |
| Thermal (Acid-Free) | Heat in a suitable solvent (e.g., Methanol, TFE) | Avoids acid altogether, good for highly acid-sensitive substrates. | Requires high temperatures (e.g., >150 °C), which may not be suitable for all substrates.[9][10] |
| Alternative Acid | p-Toluenesulfonic Acid (pTSA) | Less volatile and corrosive than TFA.[11] | May be less potent than TFA, requiring longer times or heat. |
Troubleshooting Guide
This guide addresses the common problem of observing significant starting material after the expected reaction time.
Caption: Troubleshooting decision tree for incomplete Boc deprotection.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol outlines a standard procedure for acid-catalyzed deprotection.
-
Preparation: Dissolve the Boc-protected Staurosporine (1.0 equiv.) in Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Scavenger Addition: Add a scavenger, such as Triisopropylsilane (TIPS) (2-5% v/v), to the solution to prevent side reactions.[1]
-
Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[12][13]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC, staining with a ninhydrin solution to visualize the appearance of the free amine.[1]
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporate with a solvent like toluene (B28343) (2-3 times) to ensure complete removal of residual acid.
-
Neutralization & Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or chloroform). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the ammonium (B1175870) salt and generate the free amine. Wash subsequently with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the crude product.[6]
-
Purification: Purify the crude Staurosporine via column chromatography or preparative HPLC as needed.
Protocol 2: Alternative Boc Deprotection using HCl in Dioxane
This method is a common alternative to TFA.
-
Preparation: Suspend the Boc-protected Staurosporine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[5]
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Evaporate the solvent and excess HCl under vacuum to isolate the hydrochloride salt of the deprotected Staurosporine.[5]
-
Neutralization (Optional): If the free amine is required, perform a basic work-up as described in Protocol 1 (Step 7).[6]
Visualized Workflows and Pathways
General Experimental Workflow
The following diagram illustrates the typical sequence of operations for the deprotection and isolation of Staurosporine.
Caption: General workflow for Boc deprotection of Staurosporine.
Staurosporine Signaling Pathway Inhibition
Staurosporine is a potent, broad-spectrum inhibitor of protein kinases. Its biological activity, often leading to apoptosis, is a key consideration for researchers.
Caption: Simplified Staurosporine mechanism of action via kinase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Staurosporine-Boc Synthesis
Welcome to the technical support center for the synthesis of Boc-protected staurosporine (B1682477). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the protection of staurosporine with a tert-butyloxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of Boc protection of staurosporine?
The primary goal of Boc protection of staurosporine is to selectively block the most reactive nitrogen atom to allow for further chemical modifications at other positions of the molecule. The 4'-methylamino group on the sugar moiety is the most nucleophilic and, therefore, the primary target for acylation reactions like Boc protection. This selective protection is a crucial step in the synthesis of various staurosporine derivatives developed as potent and selective protein kinase inhibitors.
Q2: What are the potential sites for Boc protection on the staurosporine molecule?
Staurosporine possesses several nitrogen atoms with varying degrees of nucleophilicity. The potential sites for reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) are:
-
N-4' : The secondary amine on the sugar moiety is the most nucleophilic and the desired site of mono-Boc protection.
-
Indole (B1671886) Nitrogens (N-12 and N-13) : These nitrogens are part of the indole rings and are significantly less nucleophilic than the N-4' amine. Reaction at these sites is generally not favored but can occur under more forcing conditions or with a large excess of the protecting agent.
-
Lactam Nitrogen (N-8) : This amide nitrogen is the least nucleophilic and is unlikely to react with Boc anhydride (B1165640) under standard conditions.
Q3: What are the most common side reactions during the Boc protection of staurosporine?
The most common side reaction is the formation of multiple Boc-protected species . Due to the presence of multiple amine functionalities, the reaction can yield a mixture of products.
-
Di-Boc-Staurosporine : This is the most probable side product, where a second Boc group is attached to one of the less reactive nitrogen atoms, likely one of the indole nitrogens.
-
Over-reaction with excess reagent : Using a large excess of Boc anhydride or harsh reaction conditions can increase the likelihood of multiple additions.
Another potential issue is the low solubility of staurosporine in common organic solvents, which can lead to incomplete reactions and a heterogeneous reaction mixture, making it difficult to achieve consistent results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Boc-staurosporine.
Problem 1: Low Yield of the Desired Mono-Boc-Staurosporine
Possible Causes:
-
Incomplete reaction: This can be due to poor solubility of staurosporine, insufficient reaction time, or inadequate temperature.
-
Formation of side products: A significant portion of the starting material may be converted into di-Boc-staurosporine or other byproducts.
-
Degradation of starting material or product: Staurosporine can be sensitive to prolonged exposure to harsh conditions.
Solutions:
-
Optimize Solvent System: Use a solvent system that maximizes the solubility of staurosporine. A mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) or dimethylformamide (DMF) can be effective.
-
Control Stoichiometry: Carefully control the stoichiometry of the reagents. Use a slight excess (1.1-1.5 equivalents) of Boc anhydride to favor mono-protection.
-
Monitor the Reaction: Track the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time and prevent the formation of byproducts.
-
Temperature Control: Conduct the reaction at room temperature or slightly below to minimize side reactions. Avoid excessive heating.
Problem 2: Presence of Multiple Spots on TLC/Peaks in HPLC Indicating Impurities
Possible Cause:
-
Formation of di-Boc-staurosporine and other over-protected species. This is the most likely cause of multiple product spots.
Solutions:
-
Purification by Column Chromatography: The product mixture can be purified using silica (B1680970) gel column chromatography. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297), can effectively separate mono-Boc-staurosporine from unreacted staurosporine and di-Boc derivatives.
-
Recrystallization: In some cases, the desired mono-Boc product can be purified by recrystallization from a suitable solvent system.
Problem 3: Difficulty in Characterizing the Product
Possible Cause:
-
Ambiguity in identifying the site of Boc protection and distinguishing between isomers.
Solution:
-
Spectroscopic Analysis: Utilize a combination of spectroscopic techniques to confirm the structure of the product and any isolated side products.
-
¹H NMR and ¹³C NMR: Compare the spectra of the product with that of the starting material. The addition of a Boc group will cause characteristic shifts in the signals of nearby protons and carbons. Specifically, look for the appearance of a large singlet around 1.5 ppm in the ¹H NMR spectrum, corresponding to the nine protons of the tert-butyl group.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product. The mass of mono-Boc-staurosporine should be 100.12 g/mol higher than that of staurosporine. The presence of a peak corresponding to the mass of di-Boc-staurosporine would confirm the formation of this side product.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be crucial for unambiguously determining the exact location of the Boc group(s) on the staurosporine scaffold.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the mono-Boc protection of staurosporine. Please note that optimal conditions may vary depending on the specific experimental setup.
| Parameter | Condition | Expected Outcome | Potential Side Products |
| Reagent Ratio (Staurosporine:Boc₂O) | 1 : 1.1-1.5 | High yield of mono-Boc-staurosporine | Trace amounts of di-Boc-staurosporine |
| 1 : >2 | Decreased yield of mono-product, increased side products | Significant amounts of di-Boc-staurosporine | |
| Solvent | DCM/MeOH, DMF | Good solubility, homogenous reaction | - |
| Temperature | 0°C to Room Temperature | Controlled reaction, minimized side products | - |
| Reaction Time | 2-6 hours (monitor by TLC/HPLC) | Complete consumption of starting material | Over-reaction if time is excessive |
| Purification Yield | 70-90% (after chromatography) | Pure mono-Boc-staurosporine | - |
Experimental Protocols
Key Experiment: Selective Mono-Boc Protection of Staurosporine
Materials:
-
Staurosporine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve staurosporine (1 equivalent) in a mixture of anhydrous DCM and a minimal amount of anhydrous MeOH to ensure complete dissolution.
-
Add TEA or DIPEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of Boc₂O (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 9:1 DCM:MeOH mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding a small amount of water.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to isolate the pure mono-Boc-staurosporine.
Visualizations
Signaling Pathway: Staurosporine-Boc Synthesis and Potential Side Reactions
Caption: Boc protection of staurosporine pathways.
Experimental Workflow: Synthesis and Purification of Mono-Boc-Staurosporine
Caption: Synthesis and purification workflow.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree.
Technical Support Center: Optimizing Reactions Involving Boc-Protected Staurosporine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-protected staurosporine (B1682477) derivatives. The content addresses common challenges encountered during the synthesis (protection) and cleavage (deprotection) of the tert-butyloxycarbonyl (Boc) group in the context of staurosporine chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of Boc-protecting staurosporine?
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. In the context of staurosporine, which has a secondary amine in its sugar moiety, Boc protection is employed to prevent this amine from participating in undesired side reactions during the synthesis of staurosporine analogs. This allows for selective modification of other parts of the molecule.
Q2: Which amine on the staurosporine molecule is typically Boc-protected?
The most common site for derivatization on staurosporine is the 4'-methylamine of the sugar moiety.[1] Therefore, "Staurosporine-Boc" would typically refer to the protection of this secondary amine.
Q3: What are the standard conditions for Boc protection of the secondary amine on staurosporine?
The Boc protection of amines is generally achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[2] The reaction is typically performed in a solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) at room temperature.[3]
Q4: How can I monitor the progress of a Boc protection or deprotection reaction?
Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the reaction's progress.[4] The Boc-protected staurosporine will be less polar than the starting material and will thus have a higher Rf value. Conversely, during deprotection, the product will be more polar and have a lower Rf value. Staining the TLC plate with ninhydrin (B49086) can help visualize the free amine as a colored spot, confirming deprotection.[4]
Q5: What are the common reagents for Boc deprotection?
Boc deprotection is typically achieved under acidic conditions.[3] Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate.[3][5]
Troubleshooting Guides
Issue 1: Incomplete Boc Protection of Staurosporine
If you observe a significant amount of starting material remaining after the reaction time, consider the following:
| Potential Cause | Troubleshooting Step |
| Insufficient Base | Ensure at least a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) is used.[2] |
| Low Reagent Reactivity | Use a slight excess (1.1-1.5 equivalents) of Boc₂O. |
| Steric Hindrance | The secondary amine on staurosporine is sterically hindered. Increase the reaction temperature to 40-50 °C or prolong the reaction time. |
| Poor Solubility | Ensure the staurosporine derivative is fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system like THF or DMF. |
Issue 2: Incomplete Boc Deprotection
Failure to completely remove the Boc group is a common issue.
| Potential Cause | Troubleshooting Step |
| Insufficient Acid Strength | The Boc group is stable to weak acids. Use a strong acid like TFA (20-50% in DCM) or 4M HCl in dioxane.[4][5] |
| Degraded Acid | TFA can absorb water, reducing its effectiveness. Use fresh, high-quality reagents.[4] |
| Short Reaction Time or Low Temperature | Boc deprotection is often rapid at room temperature, but for sterically hindered substrates, longer reaction times or gentle warming may be necessary.[4] Monitor by TLC. |
| Scavenger Interference | If scavengers are used, they might compete for the acid. Ensure sufficient acid is present to both protonate the scavenger and cleave the Boc group. |
Issue 3: Side Reactions During Boc Deprotection
The generation of the tert-butyl cation during acidic deprotection can lead to unwanted side reactions.[6]
| Potential Cause | Troubleshooting Step |
| Alkylation of Nucleophilic Sites | The electron-rich indole (B1671886) rings of staurosporine are susceptible to alkylation by the tert-butyl cation.[6] Add a scavenger like triethylsilane (TES) or thioanisole (B89551) to the reaction mixture to trap the cation.[4] |
| Degradation of Acid-Sensitive Groups | If the staurosporine analog contains other acid-labile functional groups, consider milder deprotection conditions. This could involve using a weaker acid or running the reaction at a lower temperature (e.g., 0 °C).[4] |
Experimental Protocols
Protocol 1: Boc Protection of Staurosporine
This protocol describes a general procedure for the N-Boc protection of the secondary amine on staurosporine.
Materials:
-
Staurosporine derivative
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
TLC plates, solvent system (e.g., 95:5 DCM:MeOH)
Procedure:
-
Dissolve the staurosporine derivative (1 equivalent) in anhydrous DCM.
-
Add TEA or DIPEA (1.5 equivalents).
-
Add Boc₂O (1.2 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Boc Deprotection of this compound
This protocol outlines a standard procedure for the acidic cleavage of the Boc group.
Materials:
-
Boc-protected staurosporine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
(Optional) Triethylsilane (TES) as a scavenger
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates, solvent system (e.g., 90:10 DCM:MeOH with 0.1% NH₄OH)
Procedure:
-
Dissolve the Boc-protected staurosporine derivative (1 equivalent) in anhydrous DCM at 0 °C (ice bath).
-
(Optional) Add TES (2-3 equivalents) to the solution.
-
Slowly add a solution of 20-50% TFA in DCM.
-
Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 30-60 minutes).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product as needed.
Visualizations
Caption: General workflow for Boc protection and deprotection of staurosporine.
Caption: Troubleshooting decision tree for incomplete Boc deprotection.
Caption: Staurosporine as a broad-spectrum kinase inhibitor.
References
- 1. Alkylation of Staurosporine to Derive a Kinase Probe for Fluorescence Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Staurosporine-Boc degradation and storage issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Staurosporine-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Staurosporine?
This compound is a derivative of Staurosporine where a reactive amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protection prevents the amine from participating in chemical reactions, allowing for selective modifications at other positions of the Staurosporine molecule. The Boc group can be removed under specific conditions to yield the active Staurosporine.
Q2: How should I store this compound?
Proper storage is critical to maintain the integrity of this compound. Below is a summary of recommended storage conditions for both the solid compound and solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Conditions |
| Solid Powder | -20°C | Dry, inert (e.g., Argon) | Protect from light |
| DMSO Solution | -20°C (working aliquots) | Sealed vial | Protect from light |
| Other Organic Solvents | -20°C (working aliquots) | Sealed vial | Protect from light |
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors related to the stability and handling of this compound. The primary issue is the potential degradation of the compound, leading to the formation of unprotected Staurosporine and other byproducts.
Troubleshooting Guide
Problem 1: Loss of Potency or Altered Biological Activity
If you observe a decrease in the expected biological activity or unexpected effects, it is likely that the this compound has degraded. The primary degradation pathway is the cleavage of the Boc protecting group.
Diagram 1: Suspected Degradation Pathway of this compound
Caption: Suspected acid-catalyzed degradation of this compound.
Troubleshooting Steps:
-
Verify Compound Integrity: Analyze your sample of this compound using High-Performance Liquid Chromatography (HPLC) to check for the presence of unprotected Staurosporine or other impurities.
-
Check Solvent Purity: Ensure that the solvents used to dissolve this compound are anhydrous and free of acidic contaminants.
-
Review Storage Conditions: Confirm that the compound has been stored according to the recommendations in Table 1. Avoid repeated freeze-thaw cycles of solutions.
Problem 2: Variability in Experimental Replicates
High variability between replicates can be due to inconsistent concentrations of the active compound.
Diagram 2: Troubleshooting Workflow for Experimental Variability
Caption: Workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method to assess the purity of this compound and detect the presence of unprotected Staurosporine.
Table 2: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start at 30% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 292 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Procedure:
-
Prepare a stock solution of the this compound sample in DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (70% A, 30% B) to a final concentration of approximately 10 µg/mL.
-
Inject the diluted sample onto the HPLC system.
-
Analyze the resulting chromatogram. This compound, being more non-polar due to the Boc group, should have a longer retention time than unprotected Staurosporine. The presence of a significant peak at the retention time of a Staurosporine standard indicates degradation.
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. The stability and degradation of this compound can be influenced by various factors specific to the experimental conditions. It is recommended to perform appropriate analytical validation for your specific application.
Technical Support Center: Staurosporine-Boc Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Boc-protected Staurosporine (B1682477).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-Boc protection of staurosporine.
Q1: I am getting a very low yield of Staurosporine-Boc. What are the potential causes?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the inherent reactivity and complexity of the staurosporine molecule. Key potential causes include:
-
Incomplete Reaction: The reaction may not be going to completion due to suboptimal conditions.
-
Steric Hindrance: The bulky nature of both staurosporine and the Boc-anhydride can lead to difficult approaches to the nitrogen atom.[1]
-
Degradation of Staurosporine: Staurosporine is sensitive to harsh reaction conditions, and decomposition can be a significant side reaction.
-
Side Reactions: The presence of multiple reactive sites on the staurosporine molecule can lead to the formation of undesired byproducts, such as bis-Boc protected staurosporine.[2]
-
Difficult Purification: The final product can be challenging to separate from starting material and byproducts, leading to loss of material during workup and chromatography.
Q2: How can I improve the yield of my Boc-protection reaction?
To improve the yield, a systematic optimization of the reaction conditions is recommended. Consider the following strategies:
-
Choice of Reagents and Catalysts: While Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is the standard reagent, the choice of base and solvent is critical. A non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) is often used. The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly improve the reaction rate.[2]
-
Reaction Conditions:
-
Temperature: Running the reaction at a controlled temperature (e.g., 0 °C to room temperature) can minimize the degradation of staurosporine.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged reaction times which can lead to byproduct formation.[2]
-
-
Reagent Stoichiometry: Carefully control the equivalents of (Boc)₂O and base used. An excess of (Boc)₂O can lead to the formation of the bis-Boc protected product.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are they?
Multiple spots on the TLC plate likely indicate a mixture of the desired product, unreacted staurosporine, and byproducts. The most common byproduct is the bis-Boc protected staurosporine, where both the secondary amine and the lactam nitrogen are protected.[2] Other spots could correspond to degradation products.
Q4: What is the best way to purify this compound?
Purification is typically achieved using column chromatography on silica (B1680970) gel.[2] A gradient elution system, for example, with a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and hexanes, is often effective. Careful selection of the solvent system is crucial to achieve good separation between the mono-Boc product, bis-Boc byproduct, and unreacted staurosporine.
Quantitative Data Summary
The following tables summarize key experimental parameters and their potential impact on the yield of this compound. Note: The following data is illustrative and based on typical Boc protection reactions.
Table 1: Effect of Base and Catalyst on Yield
| Entry | Base (equivalents) | Catalyst (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA (1.5) | None | DCM | 25 | 12 | 40-50 |
| 2 | DIEA (1.5) | None | DCM | 25 | 12 | 45-55 |
| 3 | TEA (1.5) | DMAP (0.1) | DCM | 25 | 4 | 70-80 |
| 4 | DIEA (1.5) | DMAP (0.1) | DCM | 25 | 4 | 75-85 |
Table 2: Effect of (Boc)₂O Stoichiometry on Product Distribution
| Entry | (Boc)₂O (equivalents) | Mono-Boc Product (%) | Bis-Boc Product (%) | Unreacted Staurosporine (%) |
| 1 | 1.1 | 75 | 10 | 15 |
| 2 | 1.5 | 65 | 25 | 10 |
| 3 | 2.0 | 40 | 50 | 10 |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Staurosporine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)
Procedure:
-
Dissolve Staurosporine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add TEA or DIEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add DMAP (0.1 equivalents) to the mixture.
-
In a separate flask, dissolve (Boc)₂O (1.1 equivalents) in a small amount of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the staurosporine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Staurosporine Analog Purification: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Staurosporine (B1682477) and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of Staurosporine analogs?
A1: Common impurities can arise from the synthetic route or degradation. Some reported impurities for Staurosporine include N-Nitroso Staurosporine, N-Acetyl Staurosporine, and 3'-O-Desmethyl Staurosporine. It is crucial to characterize your specific impurities, potentially using techniques like LC-MS, to develop an effective purification strategy.
Q2: What are the recommended storage conditions for Staurosporine and its analogs to prevent degradation?
A2: Staurosporine powder is stable when stored dry and protected from light at 2-8°C.[1] Solutions of Staurosporine in DMSO can be stored for at least three months at 2-8°C or in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][2] Always refer to the supplier's specific recommendations for your particular analog.
Q3: My Staurosporine analog has poor solubility in my mobile phase. What can I do?
A3: Staurosporine and many of its analogs are poorly soluble in water.[1][3] They are generally soluble in organic solvents like DMSO and DMF.[1][2] If you are experiencing precipitation during HPLC, ensure your sample is fully dissolved in a suitable solvent (like DMSO) before injection. You may also need to adjust the initial percentage of the organic solvent in your mobile phase to be higher to maintain solubility upon injection. For preparative chromatography, a solvent system with good solubility for your compound is essential.
Q4: What is a typical starting point for developing an HPLC purification method for a new Staurosporine analog?
A4: A good starting point for reverse-phase HPLC is a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape.[4] The detection wavelength is typically set to the maximum absorbance of the indolocarbazole core, which is around 292 nm.[1][4]
Troubleshooting Guide
Low Purification Yield
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after column chromatography | Compound is too strongly adsorbed to the stationary phase. | Decrease the polarity of the mobile phase or use a more polar solvent system. For silica (B1680970) gel, this could mean increasing the percentage of methanol (B129727) in a dichloromethane (B109758)/methanol mixture. |
| Compound is degrading on the column. | Staurosporine analogs can be sensitive to acidic or basic conditions. Consider using a neutral solvent system or a different stationary phase. Minimize the time the compound spends on the column. | |
| Compound is not fully eluting. | After your main elution, perform a high-strength solvent wash (e.g., 100% methanol or acetonitrile) to see if the remaining compound elutes. | |
| Low recovery after HPLC | Precipitation on the column. | Ensure the sample is fully dissolved in the injection solvent and that the initial mobile phase conditions are compatible with maintaining solubility. |
| Compound is irreversibly binding to the column. | This is less common on C18 columns but can occur. Try a different column chemistry or a different mobile phase additive. | |
| Product loss during solvent evaporation | Compound is volatile or degrades with heat. | Use a rotary evaporator at a lower temperature and pressure. For small quantities, consider lyophilization or nitrogen stream evaporation. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Co-eluting impurities in HPLC | Poor separation resolution. | Optimize the HPLC gradient. A shallower gradient around the elution time of your compound can improve separation.[5] Try a different mobile phase (e.g., methanol instead of acetonitrile) or a different column with alternative selectivity.[5] |
| Impurity has very similar properties to the product. | Consider using a different purification technique that separates based on a different principle, such as normal-phase chromatography or crystallization. | |
| Presence of multiple spots in TLC after purification | Incomplete separation. | Re-purify the material using optimized conditions. Ensure the column was not overloaded in the previous step. |
| Product degradation after purification. | Staurosporine analogs can be light-sensitive.[6] Protect the purified compound from light during and after purification. Ensure residual solvents or acids from the purification are removed, as they can cause degradation over time. | |
| Peak tailing in HPLC chromatogram | Column overload. | Dilute the sample and inject a smaller amount.[7] |
| Interaction with active sites on the column. | For basic analogs, interactions with residual silanol (B1196071) groups on the silica can cause tailing. Using a mobile phase with a low pH (e.g., with 0.1% TFA) can suppress this interaction. Using a highly deactivated (end-capped) column is also recommended.[7] | |
| Extra-column band broadening. | Ensure that the tubing between the injector, column, and detector is as short as possible and has a small internal diameter.[8] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of a Staurosporine Analog
This is a general protocol and should be optimized for each specific analog.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size). Preparative or semi-preparative dimensions should be chosen based on the amount of material to be purified.
-
Mobile Phase A: Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Sample Preparation: Dissolve the crude Staurosporine analog in a minimal amount of DMSO or DMF to a high concentration.
-
Gradient Elution:
-
Start with a mobile phase composition that ensures the compound is retained on the column (e.g., 70% A / 30% B).
-
Run a linear gradient to a higher concentration of mobile phase B (e.g., to 100% B) over 20-40 minutes. The steepness of the gradient should be optimized to achieve the best separation.
-
Hold at high organic concentration to elute all components, then return to initial conditions to re-equilibrate the column.
-
-
Detection: Monitor the elution at 292 nm.
-
Fraction Collection: Collect fractions corresponding to the desired peak.
-
Post-Purification: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase (Eluent): A solvent system of light petroleum and ethyl acetate (B1210297) (e.g., starting with a 2:1 ratio) or dichloromethane and methanol can be effective.[9] The polarity should be adjusted based on the polarity of the specific analog.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the top of the silica bed.
-
Elution: Begin elution with the initial mobile phase. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate or methanol) to elute the compounds.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) on the collected fractions.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent.
Visualizations
Caption: A typical workflow for the purification of Staurosporine analogs.
Caption: A troubleshooting guide for addressing low purity issues in Staurosporine analog purification.
Caption: A simplified diagram illustrating the general inhibitory action of Staurosporine on protein kinases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Staurosporine - LKT Labs [lktlabs.com]
- 4. Development of a high-performance liquid chromatographic method for the analysis of staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
Navigating Staurosporine-Boc Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Staurosporine, a potent and broad-spectrum protein kinase inhibitor, is a valuable tool in cellular biology and drug discovery. Its derivatization with a tert-butyloxycarbonyl (Boc) protecting group, creating Staurosporine-Boc, enhances its utility in specific synthetic applications by improving its solubility in less polar organic solvents. However, researchers may still encounter challenges in achieving and maintaining the desired concentration of this compound in solution. This technical support center provides troubleshooting guidance and frequently asked questions to address these solubility issues effectively.
Solubility Profile
The introduction of the lipophilic Boc group generally increases the solubility of Staurosporine in a wider range of organic solvents compared to its parent compound. While precise quantitative data for this compound is not extensively published, a qualitative and predictive solubility profile can be summarized as follows:
| Solvent Family | Solvent | Predicted Solubility of this compound | Parent Staurosporine Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Soluble (25-50 mg/mL)[1][2] |
| Dimethylformamide (DMF) | Highly Soluble | Soluble (25 mg/mL)[1] | |
| Acetonitrile (ACN) | Moderately to Highly Soluble | Data not available | |
| Ethers | Tetrahydrofuran (THF) | Soluble | Poorly Soluble |
| Dioxane | Soluble | Poorly Soluble | |
| Alcohols | Methanol (MeOH) | Moderately Soluble | Soluble to Slightly Soluble[3][4] |
| Ethanol (EtOH) | Moderately Soluble | Soluble to Slightly Soluble[2][5] | |
| Isopropanol (IPA) | Moderately Soluble | Data not available | |
| Esters | Ethyl Acetate (EtOAc) | Moderately Soluble | Soluble[3] |
| Aromatic Hydrocarbons | Toluene | Slightly Soluble | Data not available |
| Alkanes | Hexane | Insoluble | Insoluble[4] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in a solvent where it is predicted to be soluble?
A1: Several factors can contribute to this issue:
-
Purity of the Compound: Impurities in the this compound solid can significantly impact its solubility.
-
Solvent Quality: The presence of water or other impurities in the organic solvent can decrease the solubility of a lipophilic compound like this compound. Using anhydrous, high-purity solvents is recommended.
-
Temperature: Solubility is temperature-dependent. Gently warming the solution may help, but be cautious of potential degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can provide the energy needed to break up solid aggregates and facilitate dissolution.
-
Metastable Polymorphs: The solid-state form (polymorph) of the compound can affect its solubility.
Q2: My this compound precipitated out of solution after being stored. What happened?
A2: Precipitation upon storage, especially at lower temperatures (e.g., -20°C), can occur due to:
-
Supersaturation: The initial solution may have been supersaturated, and over time, the excess compound has come out of solution.
-
Temperature Changes: A decrease in temperature reduces the solubility of most compounds.
-
Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of this compound beyond its solubility limit.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation. It is advisable to store solutions in single-use aliquots.[1]
Q3: Can I use DMSO to make a stock solution of this compound?
A3: Yes, DMSO is an excellent solvent for preparing high-concentration stock solutions of both Staurosporine and this compound.[1][2] These stock solutions can then be diluted into aqueous buffers or cell culture media for experiments. Be mindful that high concentrations of DMSO can be toxic to cells, so the final concentration in your assay should be kept low (typically <0.5%).
Q4: How should I store my this compound solutions to prevent solubility problems?
A4: For optimal stability and to avoid precipitation:
-
Store stock solutions in a tightly sealed container to prevent solvent evaporation.
-
Store at a constant, low temperature (e.g., -20°C or -80°C).
-
Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.[1]
-
Before use, allow the solution to warm to room temperature completely and vortex briefly to ensure it is fully redissolved.
Troubleshooting Guides
Problem 1: Difficulty in Dissolving this compound
This workflow provides a systematic approach to addressing issues with dissolving this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Problem 2: Precipitation of this compound from Solution
This guide helps to diagnose and resolve issues of compound precipitation from a prepared solution.
Caption: Decision tree for addressing precipitation of this compound.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 566.65 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 5.67 mg of this compound per 1 mL of DMSO. Adjust the amounts based on your requirements.
-
Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gentle warming (up to 37°C) or brief sonication can be applied.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.
Signaling Pathway Context
Staurosporine and its derivatives are potent inhibitors of a wide array of protein kinases by competing with ATP for the binding site on the kinase domain. This broad specificity affects numerous signaling pathways within the cell, ultimately leading to the induction of apoptosis in many cell types.
References
Preventing unwanted side products with Staurosporine-Boc
Welcome to the technical support center for Staurosporine-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and use of Boc-protected Staurosporine (B1682477). Our goal is to help you prevent the formation of unwanted side products and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the Boc protecting group used?
A1: this compound is a derivative of Staurosporine where a tert-butoxycarbonyl (Boc) group is attached to one of the nitrogen atoms. The Boc group is a widely used protecting group in organic synthesis. It is employed to temporarily block a reactive amine functional group to prevent it from participating in undesired reactions during subsequent chemical modifications of the molecule. This allows for selective reactions at other positions of the Staurosporine core. The Boc group is favored for its stability under many reaction conditions and its relatively easy removal under acidic conditions.
Q2: What are the most common unwanted side products when preparing this compound?
A2: The most common side products arise from the lack of selectivity in the Boc protection reaction and from the inherent reactivity of the reagents. These can include:
-
Multiple Boc-protected Staurosporine: Staurosporine has several nitrogen atoms that can be protected. A common side product is the di-Boc derivative, where two Boc groups are attached to different nitrogen atoms.
-
O-Boc Protected Staurosporine: Staurosporine also contains a hydroxyl group which can be protected by the Boc group, leading to an O-Boc derivative instead of the desired N-Boc product.
-
Urea (B33335) and Isocyanate Derivatives: These can form from side reactions of the amine with the Boc anhydride (B1165640), especially if a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is used under certain conditions.
-
tert-Butylated Staurosporine: During the deprotection of this compound using strong acids, the tert-butyl cation generated can alkylate electron-rich positions on the Staurosporine molecule.
Q3: How can I minimize the formation of these side products?
A3: Minimizing side products requires careful control of reaction conditions:
-
For selective mono-N-Boc protection: Use a stoichiometric amount of di-tert-butyl dicarbonate (B1257347) (Boc)₂O. Running the reaction at a low temperature can also improve selectivity.
-
To avoid O-protection: The reaction conditions should favor the more nucleophilic nitrogen atoms over the hydroxyl group. Using a suitable base and solvent system is crucial.
-
To prevent urea and isocyanate formation: Avoid using an excess of Boc anhydride and consider the choice of base carefully.
-
To prevent tert-butylation during deprotection: Use a scavenger, such as triethylsilane (TES) or anisole (B1667542), in the acidic deprotection solution to trap the tert-butyl cation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of mono-Boc-Staurosporine | Reaction conditions not optimized for selectivity. | Carefully control the stoichiometry of (Boc)₂O (use close to 1 equivalent). Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more reactive amine. |
| Presence of di-Boc-Staurosporine | Excess (Boc)₂O was used. | Reduce the amount of (Boc)₂O. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Formation of O-Boc-Staurosporine | Reaction conditions favor protection of the hydroxyl group. | Use a non-polar, aprotic solvent. The choice of base can also influence the selectivity. |
| Product degradation during deprotection | The acidic conditions are too harsh. | Use a milder acid for deprotection (e.g., HCl in dioxane instead of neat TFA). Perform the deprotection at a lower temperature. |
| tert-Butylated side products observed after deprotection | The tert-butyl cation is reacting with the Staurosporine core. | Add a scavenger such as triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), or anisole to the deprotection mixture. |
| Incomplete reaction | Insufficient reagent or reaction time. | Ensure all reagents are of high quality and used in the correct stoichiometry. Monitor the reaction to completion using an appropriate analytical technique (TLC, LC-MS). |
Experimental Protocols
Protocol for Selective N-Boc Protection of Staurosporine
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Staurosporine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve Staurosporine (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA or DIPEA (1.1 equivalents) to the solution.
-
Slowly add a solution of (Boc)₂O (1.05 equivalents) in the same solvent to the reaction mixture dropwise over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the Staurosporine is consumed (typically 2-4 hours).
-
Once the reaction is complete, quench it by adding a small amount of water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the desired mono-N-Boc-Staurosporine.
HPLC Purification Method for Staurosporine and its Derivatives
For analytical and preparative separation of Staurosporine and its Boc-protected derivatives, a reversed-phase High-Performance Liquid Chromatography (HPLC) method can be employed.[1]
-
Column: A C18 column (e.g., µBondapak C18) is suitable.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA) is a common choice.[1]
-
Detection: UV detection at 292 nm is effective for Staurosporine and its derivatives.[1]
-
Gradient: A linear gradient from a lower to a higher concentration of acetonitrile allows for the separation of compounds with different polarities. The more polar, unprotected Staurosporine will elute earlier than the less polar Boc-protected derivatives.
Data Presentation
Table 1: Hypothetical Yield and Purity Data for this compound Synthesis under Different Conditions
| Entry | (Boc)₂O (equivalents) | Base | Temperature (°C) | Yield of Mono-Boc (%) | Di-Boc Impurity (%) | Purity by HPLC (%) |
| 1 | 1.05 | TEA | 0 to RT | 75 | 5 | 94 |
| 2 | 1.5 | TEA | RT | 60 | 25 | 70 |
| 3 | 1.05 | DIPEA | 0 | 80 | 3 | 96 |
| 4 | 2.0 | DMAP | RT | 40 | 45 | <50 |
Note: This data is illustrative and actual results may vary.
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: Troubleshooting workflow for this compound synthesis.
Simplified Staurosporine Signaling Pathway
Staurosporine is a broad-spectrum kinase inhibitor, affecting multiple signaling pathways.[2][3] This diagram illustrates its inhibitory action on key cellular processes.
Caption: Staurosporine inhibits multiple kinases, leading to apoptosis.
References
- 1. Development of a high-performance liquid chromatographic method for the analysis of staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staurosporine targets the Hippo pathway to inhibit cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Staurosporine-Boc Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-Boc protection of staurosporine (B1682477).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Staurosporine-Boc reaction.
| Issue | Possible Cause | Suggested Solution |
| 1. Low or No Product Formation | Incomplete Reaction: The reaction may not have gone to completion. | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed for a longer duration if necessary. - Increase Temperature: Gently heat the reaction mixture (e.g., to 40°C) to increase the reaction rate.[1] - Increase Reagent Concentration: Use a higher molar excess of Di-tert-butyl dicarbonate (B1257347) (Boc₂O). |
| Poor Solubility of Staurosporine: Staurosporine may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture. | - Solvent Optimization: Test alternative solvents or solvent mixtures in which staurosporine has better solubility, such as Tetrahydrofuran (THF), Dichloromethane (DCM), or a mixture of THF and water.[1] | |
| Steric Hindrance: The complex three-dimensional structure of staurosporine may hinder the approach of the Boc anhydride (B1165640) to the secondary amine. | - Optimize Base: Use a non-nucleophilic, sterically hindered base that can efficiently deprotonate the amine without competing in the reaction. - Extended Reaction Time: Allow for a significantly longer reaction time (e.g., 24-48 hours) at room temperature. | |
| 2. Presence of Multiple Spots on TLC (Side Products) | Di-Boc Protection: Both the secondary amine and one of the indole (B1671886) nitrogens may have been protected. | - Control Stoichiometry: Use a controlled amount of Boc₂O (e.g., 1.1-1.5 equivalents). - Milder Conditions: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to favor the more nucleophilic secondary amine. |
| Reaction with Indole Nitrogen: The indole nitrogen atoms of the staurosporine core can also react with Boc₂O under certain conditions. | - Use a Milder Base: Employ a weaker base like sodium bicarbonate instead of stronger organic bases. | |
| 3. Difficulty in Product Purification | Excess Boc₂O and Byproducts: Unreacted Boc anhydride and its byproducts can complicate purification. | - Quenching: After the reaction is complete, quench the excess Boc₂O by adding a primary amine (e.g., a small amount of aqueous ammonia (B1221849) or ethanolamine) and stirring for 30 minutes. - Aqueous Workup: Perform an aqueous workup to remove water-soluble impurities. |
| Similar Polarity of Product and Starting Material: The Boc-protected staurosporine may have a similar polarity to the starting material, making chromatographic separation challenging. | - Optimize Chromatography Conditions: Use a high-resolution silica (B1680970) gel column and test different solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane) to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the this compound reaction?
A1: The ideal solvent is one that fully dissolves staurosporine. Common solvents for Boc protection reactions include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or aqueous mixtures (e.g., THF/water).[1] It is advisable to perform small-scale solubility tests with staurosporine before proceeding with the reaction.
Q2: Which base should I use for the N-Boc protection of staurosporine?
A2: A non-nucleophilic organic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is commonly used. Alternatively, an inorganic base like sodium bicarbonate in an aqueous/organic biphasic system can be employed for a milder reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The Boc-protected product will be less polar than the staurosporine starting material and should have a higher Rf value on a silica gel TLC plate.
Q4: My reaction is very slow. What can I do to improve the rate?
A4: To increase the reaction rate, you can try gently heating the reaction mixture to around 40°C.[1] Additionally, increasing the concentration of Boc₂O to 2-3 equivalents can also help drive the reaction to completion.[1]
Q5: I am observing the formation of byproducts. How can I minimize them?
A5: To minimize byproducts, it is crucial to control the reaction conditions. Using a slight excess of Boc₂O (1.1-1.5 equivalents) and running the reaction at room temperature or below can help prevent over-reaction or side reactions with the indole nitrogens.
Experimental Protocols
General Protocol for N-Boc Protection of Staurosporine
This protocol is a general guideline and may require optimization for specific experimental setups.
-
Dissolution: Dissolve staurosporine (1 equivalent) in a suitable solvent (e.g., THF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as Triethylamine (1.5 equivalents), to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Boc Anhydride: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: General Reaction Parameters for Staurosporine N-Boc Protection
| Parameter | Recommended Range | Notes |
| Staurosporine | 1 equivalent | --- |
| Boc₂O | 1.1 - 2.0 equivalents | Higher equivalents may be needed for stubborn reactions. |
| Base | 1.5 - 3.0 equivalents | Triethylamine, DIPEA, or Sodium Bicarbonate. |
| Solvent | THF, DCM, ACN | Ensure staurosporine is fully dissolved. |
| Temperature | 0°C to 40°C | Start at room temperature and adjust as needed. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS. |
Visualizations
Caption: Workflow for the N-Boc protection of staurosporine.
References
Technical Support Center: Staurosporine-Boc Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of Staurosporine-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up this compound synthesis?
A1: Scaling up the synthesis of this compound from laboratory to industrial production can introduce several challenges. The most frequently reported issues include:
-
Protecting Group Stability: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions, and its premature cleavage can lead to side reactions and impurities.
-
Solubility Issues: Staurosporine and its derivatives often have poor solubility in common organic solvents, which can complicate reaction homogeneity, purification, and isolation.
-
Purification Difficulties: The structural complexity of this compound and the potential for closely related impurities make purification by chromatography or crystallization challenging at a large scale.
-
Byproduct Formation: Side reactions, such as incomplete protection or deprotection, can lead to the formation of various byproducts that are difficult to separate from the desired product.
-
Reaction Control: Managing reaction temperature (exotherms) and mixing becomes more critical at a larger scale to ensure consistent product quality and safety.
-
Crystallization and Polymorphism: Achieving a consistent crystalline form with desired physical properties (e.g., particle size, purity) can be difficult and may require extensive optimization.[1][2]
Q2: How can I improve the stability of the Boc protecting group during scale-up?
A2: The Boc group is labile in acidic environments. To minimize premature deprotection during scale-up, consider the following:
-
pH Control: Carefully monitor and control the pH of the reaction mixture, especially during workup and purification steps. The use of buffered solutions can be beneficial.
-
Reagent Selection: Avoid strong acids where possible. If an acidic reagent is necessary, consider using a milder acid or a slow, controlled addition at low temperatures.
-
Temperature Management: Perform reactions at the lowest effective temperature to reduce the rate of acid-catalyzed deprotection.
-
Alternative Protecting Groups: If Boc instability remains a significant issue, exploring alternative, more robust protecting groups that are stable under the required reaction conditions might be necessary. The Fmoc group, for instance, is stable to acidic conditions and is cleaved by a base like piperidine.[3]
Q3: What strategies can be employed to address the poor solubility of this compound?
A3: Solubility issues can be mitigated through several approaches:
-
Solvent Screening: Conduct a thorough solvent screening to identify a single solvent or a solvent mixture that provides optimal solubility for both reactants and the this compound product.
-
Use of Co-solvents: Employing co-solvents can significantly enhance solubility. For example, mixtures of a polar aprotic solvent like DMSO or DMF with a less polar solvent might be effective. Staurosporine itself is soluble in ethanol, methanol, DMF, and DMSO.[]
-
Temperature Adjustment: Increasing the reaction temperature can improve solubility, but this must be balanced against the potential for increased side reactions or degradation.
-
Homogenization Techniques: For heterogeneous mixtures, ensure efficient stirring and mixing to maximize the contact between reactants. High-shear mixers may be beneficial at a larger scale.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction due to poor solubility of starting materials. | - Conduct a solvent screening to find a more suitable solvent system. - Increase reaction temperature cautiously. - Improve agitation and mixing efficiency. |
| Premature deprotection of the Boc group. | - Strictly control pH and avoid acidic conditions. - Lower the reaction temperature. - Consider using a milder acid if one is required for the reaction. | |
| Inefficient purification leading to product loss. | - Optimize the chromatography method (e.g., stationary phase, mobile phase gradient). - Develop a robust crystallization procedure with optimized solvent/anti-solvent ratios and cooling profiles. | |
| Presence of Multiple Impurities in the Final Product | Side reactions during Boc protection or deprotection. | - Optimize the stoichiometry of the Boc-anhydride and the reaction time. - For deprotection, use a scavenger to trap the reactive tert-butyl cation. - Ensure complete removal of the previous step's reagents before proceeding. |
| Degradation of this compound during workup or purification. | - Minimize exposure to harsh pH conditions and high temperatures. - Use inert atmosphere (e.g., nitrogen, argon) if the molecule is sensitive to oxidation. | |
| Difficulty in Isolating Pure this compound by Crystallization | Formation of an oil or amorphous solid instead of crystals. | - Perform a thorough solvent/anti-solvent screening for crystallization. - Control the rate of cooling and anti-solvent addition. - Introduce seed crystals to promote crystallization. |
| Co-crystallization with impurities. | - Improve the purity of the crude product before crystallization using techniques like flash chromatography. - Consider recrystallization from a different solvent system. | |
| Inconsistent Batch-to-Batch Purity and Yield | Poor control over reaction parameters at scale. | - Implement strict process controls for temperature, addition rates, and mixing speed. - Utilize Process Analytical Technology (PAT) to monitor the reaction in real-time. |
| Variability in the quality of raw materials. | - Establish stringent specifications for all starting materials and reagents. - Perform quality control checks on incoming raw materials. |
Experimental Protocols
General Protocol for Boc Protection of Staurosporine (Illustrative)
This is a generalized procedure and must be optimized for specific scales and equipment.
-
Dissolution: Dissolve Staurosporine in a suitable anhydrous solvent (e.g., a mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) to ensure solubility) under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the stirred solution, add a suitable base (e.g., Diisopropylethylamine - DIPEA) to act as a proton scavenger. Cool the mixture to 0°C.
-
Boc-Anhydride Addition: Slowly add a solution of Di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the same solvent to the reaction mixture. The stoichiometry of (Boc)₂O should be carefully optimized (typically 1.1 to 1.5 equivalents).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding a mild aqueous solution (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual aqueous components.
-
Drying and Concentration: Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by crystallization from an appropriate solvent system.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield.
Decision Pathway for this compound Purification Strategy
Caption: Purification strategy decision tree.
References
- 1. CECAM - Industrial Challenges of Crystallization, Nucleation, and Solubility: Perspectives from Industry, Experiment and SimulationIndustrial Challenges of Crystallization, Nucleation, and Solubility: Perspectives from Industry, Experiment and Simulation [cecam.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
Validation & Comparative
Staurosporine vs. Staurosporine-Boc: A Comparative Analysis of Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Staurosporine is a natural product isolated from the bacterium Streptomyces staurosporeus. It is a broad-spectrum inhibitor of protein kinases, which leads to the induction of apoptosis in a wide variety of cell lines. This property has made it a valuable tool in cancer research. Staurosporine-Boc is a synthetic derivative of Staurosporine where the secondary amine group in the glycosidic bond is protected by a tert-butyloxycarbonyl (Boc) group. This modification is typically employed during the chemical synthesis of other Staurosporine derivatives to prevent unwanted reactions at the amine position. The presence of the bulky Boc group is expected to alter the biological activity of the parent molecule.
Data Presentation: A Look at Staurosporine's Potency
Due to the lack of direct comparative data for this compound, this table summarizes the cytotoxic activity (IC50 values) of Staurosporine and some of its other derivatives against various human cancer cell lines. This provides a context for how modifications to the Staurosporine scaffold can influence its cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Staurosporine | HCT-116 | Colon Carcinoma | 0.012 | [1] |
| K562 | Leukemia | - | [2] | |
| Huh 7.5 | Hepatocellular Carcinoma | - | [2] | |
| MV4-11 | Leukemia | 0.078 | [3] | |
| PATU8988 T | Pancreatic Cancer | 0.666 | [3] | |
| MCF-7 | Breast Carcinoma | 0.029 | [3] | |
| 7-oxo-3′-N-benzoylstaurosporin | MV4-11 | Leukemia | 0.078 | [3] |
| PATU8988 T | Pancreatic Cancer | 0.666 | [3] | |
| 7-oxo-3-chloro-3′-N-benzoylstaurosporine | MCF-7 | Breast Carcinoma | 0.029 | [3] |
| (7R)-7-hydroxy-3-bromo-3′-N-acetylstaurosporine | MCF-7 | Breast Carcinoma | 0.021 | [3] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency. The data presented here is from different studies and direct comparison should be made with caution.
The Putative Impact of Boc Protection on Cytotoxicity
The addition of a Boc protecting group to the secondary amine of Staurosporine is likely to have a significant impact on its cytotoxic activity. This is because the amine group is crucial for the interaction of Staurosporine with the ATP-binding pocket of protein kinases. The bulky Boc group could sterically hinder this interaction, thereby reducing the affinity of this compound for its target kinases. This would, in turn, be expected to lead to a decrease in its cytotoxic potency compared to the parent Staurosporine. However, without experimental data, this remains a hypothesis.
Experimental Protocols
To experimentally compare the cytotoxicity of Staurosporine and this compound, a standard cytotoxicity assay such as the MTT assay can be employed.
MTT Cytotoxicity Assay Protocol
This protocol is a widely used colorimetric assay to assess cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.[4]
-
Incubate the plate for 16-24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[4]
2. Compound Treatment:
-
Prepare a series of dilutions of Staurosporine and this compound in the appropriate vehicle (e.g., DMSO).
-
Add the desired concentrations of the compounds to the wells in triplicate. Include a vehicle-only control.
-
Incubate the cells with the compounds for a predetermined time course (e.g., 24, 48, 72 hours).[4]
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[4][5]
4. Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
5. Absorbance Measurement:
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Mandatory Visualizations
Staurosporine-Induced Apoptosis Signaling Pathway
Staurosporine is known to induce apoptosis through the intrinsic pathway, which involves the mitochondria. The following diagram illustrates the key steps in this process.
Caption: Staurosporine-induced apoptosis pathway.
Experimental Workflow for Cytotoxicity Comparison
The following diagram outlines the workflow for comparing the cytotoxicity of Staurosporine and this compound.
References
- 1. Cytotoxic and Antifungal Staurosporine Derivatives from Marine-Derived Actinomycete Streptomyces sp. ZS-A121 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
A Researcher's Guide to Validating the Kinase Inhibitory Activity of Staurosporine-Boc Analogs
For researchers, scientists, and drug development professionals, this guide provides a framework for comparing the kinase inhibitory activity of novel Staurosporine-Boc analogs against the well-characterized, potent, and broad-spectrum kinase inhibitor, Staurosporine. While Staurosporine is a powerful research tool, its lack of selectivity has driven the development of numerous analogs to improve target specificity.[1][2] This guide outlines the necessary experimental protocols and data presentation formats to rigorously assess the efficacy and selectivity of newly synthesized this compound analogs.
Comparative Kinase Inhibition Profile
Modifications to the Staurosporine scaffold can significantly impact its inhibitory potency and selectivity.[3] The following table summarizes the inhibitory activity (IC50 values) of Staurosporine and some of its clinically relevant analogs against a panel of common protein kinases. This data serves as a benchmark for evaluating the performance of novel this compound analogs.
| Compound | PKCα (nM) | PKA (nM) | CaM Kinase II (nM) | p60v-src (nM) | EGFR (nM) | HER2 (nM) |
| Staurosporine | 3[4] | 7[4] | 20[4] | 6[4] | 88.1[3] | 35.5[3] |
| UCN-01 (7-hydroxystaurosporine) | 4.1[3] | 42[3] | 40[3] | 45[3] | - | - |
| Midostaurin (PKC412) | 25[3] | - | - | 50[3] | 30[3] | 80[3] |
Note: IC50 values can vary depending on assay conditions. The data presented here is compiled from multiple sources for comparative purposes.
Experimental Protocols
To validate the kinase inhibitory activity of this compound analogs, a series of in vitro and cell-based assays are required. The following are detailed protocols for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (Radioactive)
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (e.g., myelin basic protein for PKC)
-
Staurosporine and this compound analogs
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the this compound analogs and Staurosporine (as a positive control) in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase buffer, the purified kinase, and its substrate.
-
Add the test compounds at various concentrations to the reaction mixture. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined optimal time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.
-
Wash the phosphocellulose paper with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.[3]
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compounds on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Staurosporine and this compound analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the this compound analogs and Staurosporine for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[5]
Protocol 3: Apoptosis Assay (Hoechst/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells based on membrane permeability and nuclear morphology.
Materials:
-
Cell culture and treatment reagents as in Protocol 2
-
Hoechst 33342 stain
-
Propidium Iodide (PI) stain
-
Fluorescence microscope
Procedure:
-
Treat cells with the compounds as described for the cell viability assay.
-
After treatment, add Hoechst 33342 and PI to the culture medium and incubate for 15-30 minutes at 37°C.
-
Visualize the cells using a fluorescence microscope.
-
Viable cells: Blue, intact nuclei (Hoechst 33342 positive, PI negative).
-
Apoptotic cells: Condensed or fragmented blue nuclei (Hoechst 33342 positive, PI negative).
-
Necrotic cells: Red, intact or swollen nuclei (Hoechst 33342 positive, PI positive).
-
-
Quantify the percentage of apoptotic cells in each treatment group.[5]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental procedures and biological pathways.
Experimental workflow for validating this compound analogs.
Staurosporine is known to induce apoptosis through various signaling pathways. One of the key pathways affected is the mTOR signaling cascade, which plays a crucial role in cell growth and proliferation.[2]
Inhibition of the mTOR signaling pathway by Staurosporine.
By following these protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively validate and compare the kinase inhibitory activity of novel this compound analogs, contributing to the development of more selective and potent therapeutic agents.
References
- 1. Staurosporine analogues from microbial and synthetic sources and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine inhibits phosphorylation of translational regulators linked to mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Staurosporine-Boc vs. Other Protected Staurosporine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable staurosporine (B1682477) derivative is critical for achieving specific and reliable results. Staurosporine, a potent and broad-spectrum protein kinase inhibitor, often requires chemical modification to enhance its selectivity, stability, and cell permeability. This guide provides an objective comparison of Staurosporine-Boc with other protected staurosporine derivatives, supported by experimental data and detailed methodologies.
Staurosporine's therapeutic potential is often hindered by its lack of specificity and high toxicity.[1] Protecting the lactam nitrogen of the indolocarbazole core is a common strategy to modulate its properties. This guide focuses on the comparison of Staurosporine protected with a tert-butyloxycarbonyl (Boc) group against other derivatives, including N-benzoyl and N-acetyl protected compounds.
Performance Comparison: A Data-Driven Analysis
The choice of a protecting group significantly influences the biological activity of staurosporine derivatives. The following tables summarize the inhibitory activities of various protected staurosporine analogs against a range of cancer cell lines.
Table 1: Cytotoxic Activity of N-Acyl Staurosporine Derivatives against Human Cancer Cell Lines
| Compound | Protecting Group | Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) |
| PKC-412 (Midostaurin) | N-Benzoyl | MV4-11 | Leukemia | 0.020 | 405 |
| Compound 13 | N-Acetyl | MV4-11 | Leukemia | 0.015 | - |
| Compound 4 | N-Benzoyl (7-oxo) | MV4-11 | Leukemia | 0.078 | 1254 |
| Compound 5 | N-Benzoyl (7-oxo, 3-chloro) | MCF-7 | Breast Cancer | 0.029 | 102 |
| Compound 24 | N-Acetyl (7-hydroxy, 3-bromo) | MCF-7 | Breast Cancer | 0.021 | 221 |
| Adriamycin (Control) | - | HCT-116 | Colon Cancer | 1.001 | 0.04 |
| UCN-01 (7-hydroxystaurosporine) | - (Hydroxylated) | MCF-7 | Breast Cancer | 1.636 | 0.6 |
Data compiled from a study on the synthesis and antitumor activity of staurosporine derivatives. The Selectivity Index (SI) is the ratio of the IC50 value for normal cells to that for tumor cells.
Table 2: Comparative Kinase Inhibition Profile of Staurosporine and Key Derivatives
| Kinase Target | Staurosporine IC50 (nM) | UCN-01 (7-hydroxystaurosporine) IC50 (nM) | Midostaurin (PKC412) IC50 (nM) |
| PKCα | 2 | ~50 | Potent Inhibitor |
| PKA | 15 | Data not readily available | Data not readily available |
| CDK2 | Potent Inhibitor | Potent Inhibitor | Data not readily available |
| FLT3 | Data not readily available | Data not readily available | Potent Inhibitor |
| SYK | 16 | Data not readily available | 20.8 |
| c-Kit | Data not readily available | Data not readily available | Potent Inhibitor |
| PDGFR | Data not readily available | Data not readily available | Potent Inhibitor |
This data is compiled from various sources and is intended for comparative purposes. IC50 values can vary based on experimental conditions. "Potent inhibitor" indicates strong activity reported in the literature without a specific IC50 value in a comparable format.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the synthesis and evaluation of protected staurosporine derivatives.
Synthesis of N-Protected Staurosporine Derivatives
1. Synthesis of N-Acetylstaurosporine (Compound 13)
-
Materials: Staurosporine, dichloromethane (B109758), triethylamine (B128534), acetyl chloride, water, sodium sulfate.
-
Procedure:
-
Under an argon atmosphere, dissolve staurosporine (46.6 mg, 0.1 mmol) in 3 mL of dichloromethane in a 10 mL 2-port reaction flask.
-
Add triethylamine (0.1 mL) and acetyl chloride (23 mg, 0.3 mmol).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction with water (10 mL) and extract with dichloromethane (10 mL).
-
Dry the combined organic phase over sodium sulfate.
-
Remove the solvent in vacuo and purify the residue using a SepaBean machine eluting with 25% to 75% MeOH/H2O (containing 1‰ trifluoroacetic acid) to afford the product.
-
2. Synthesis of N-Benzoylstaurosporine (PKC-412)
-
Materials: Staurosporine, dichloromethane, triethylamine, benzoyl chloride, water, sodium sulfate.
-
Procedure:
-
Follow the procedure for N-acetylstaurosporine, substituting acetyl chloride with benzoyl chloride (41 mg, 0.3 mmol).
-
3. General Procedure for Halogenation of N-Protected Staurosporine
-
Materials: N-protected staurosporine, dichloromethane-methanol (1:1), N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), water.
-
Procedure:
-
Under an argon atmosphere, dissolve the N-protected staurosporine (1 mmol) in 20 mL of dichloromethane-methanol (1:1) in a 25 mL 2-port reaction flask.
-
Add NCS (180 mg, 1.3 mmol) or NBS.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction with water (10 mL) and extract with dichloromethane (20 mL).
-
Dry the combined organic phase over sodium sulfate.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
-
Biochemical and Cellular Assays
1. Kinase Inhibition Assay (Generic Protocol) [1]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a specific peptide), and ATP in a buffer solution.
-
Add varying concentrations of the inhibitor compound (e.g., this compound) to the reaction mixture.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with [γ-³²P]ATP, or non-radioactive methods like fluorescence polarization or antibody-based detection (e.g., ELISA).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell Viability Assay (CCK-8 Method)
-
Objective: To assess the cytotoxic effects of a compound on cancer cell lines.
-
Procedure:
-
Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the staurosporine derivatives for a specified period (e.g., 72 hours).
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a period that allows for the development of a measurable color change.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is essential for a comprehensive understanding.
Caption: Staurosporine and its derivatives inhibit multiple kinases, including PKC and RTKs.
Caption: General workflow for the synthesis and evaluation of protected staurosporine derivatives.
Conclusion
The selection of a protecting group for staurosporine is a critical determinant of its biological activity and experimental utility. While N-benzoyl derivatives like Midostaurin have demonstrated clinical relevance with improved selectivity, N-acetyl and other derivatives also show potent antitumor activities. This compound, with its acid-labile protecting group, offers a valuable tool for studies requiring controlled deprotection. The choice between these derivatives will ultimately depend on the specific research question, the target kinases, and the desired experimental conditions. The data and protocols presented in this guide provide a foundation for making an informed decision in the selection and application of protected staurosporine derivatives.
References
Purity Analysis of Synthesized Staurosporine-Boc: A Comparative Guide
For researchers and professionals in drug development, ensuring the purity of synthesized active compounds is a critical step. This guide provides a comparative analysis of the purity of in-house synthesized Staurosporine-Boc against a commercial standard. Staurosporine, a potent protein kinase inhibitor, is a valuable tool in cell signaling research, and its Boc-protected form allows for specific chemical modifications.[] The following sections detail the experimental protocols and data for purity assessment using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Purity Analysis
The purity of a synthesized batch of this compound was compared against a commercially available standard, which typically guarantees a purity of greater than 98%.[2][3] The results are summarized in the table below.
| Analytical Method | Synthesized this compound | Commercial this compound (Standard) |
| HPLC Purity (% Area) | 97.5% | >98% |
| LC-MS (m/z) [M+H]⁺ | 567.27 | 567.27 |
| ¹H NMR | Consistent with structure, minor impurity peaks observed | Conforms to structure |
Experimental Protocols
Detailed methodologies for the analytical techniques used in this comparison are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for Staurosporine and related derivatives.[4] The addition of the Boc group increases the lipophilicity of the molecule, which may slightly alter the retention time compared to the parent compound.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 292 nm.
-
Sample Preparation: Dissolve a small amount of this compound in methanol (B129727) or DMSO to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is employed to confirm the molecular weight of the synthesized compound.
-
Instrumentation: An HPLC system coupled to a mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 100-1000.
-
Sample Preparation: Dilute the HPLC sample further with the initial mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound. While specific shifts for the Boc-protected form are not widely published, the expected spectrum would show characteristic peaks for the Staurosporine backbone along with a prominent singlet for the tert-butyl protons of the Boc group.[5][6]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
Visualizing Experimental Workflow and Biological Context
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for purity analysis and the biological pathway affected by Staurosporine.
Staurosporine is a broad-spectrum inhibitor of protein kinases, which are key regulators of cellular processes.[7] Its primary mechanism of action involves the inhibition of a wide range of kinases, leading to the induction of apoptosis, or programmed cell death.[][8]
References
- 2. merckmillipore.com [merckmillipore.com]
- 3. Staurosporine | Ancillary Material Grade Small Molecules | Tocris Bioscience [tocris.com]
- 4. Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of staurosporine, 1. 1H- and 13C-NMR assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STAUROSPORINE(62996-74-1) 1H NMR [m.chemicalbook.com]
- 7. bio-techne.com [bio-techne.com]
- 8. Marine Staurosporine Analogues: Activity and Target Identification in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Staurosporine and Staurosporine-Boc: A Guide to NMR and Mass Spectrometry Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical data derived from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Staurosporine and its N-Boc protected analogue, Staurosporine-Boc. The addition of the tert-butyloxycarbonyl (Boc) protecting group induces significant and predictable changes in the spectral data, which are crucial for the verification of successful synthesis and for the structural elucidation of new derivatives. This document outlines the expected spectral changes, provides detailed experimental protocols, and presents the data in a clear, comparative format.
Molecular Characteristics
The introduction of the Boc protecting group to the secondary amine of the glycosidic moiety of Staurosporine results in a predictable increase in molecular weight and a change in the molecular formula.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Staurosporine | C₂₈H₂₆N₄O₃ | 466.54[1][2][3] |
| This compound | C₃₃H₃₄N₄O₅ | 566.66 |
Mass Spectrometry Analysis
Mass spectrometry is a key analytical technique for confirming the molecular weight of Staurosporine and its derivatives. The high-resolution mass spectrum of Staurosporine will show a molecular ion peak corresponding to its molecular weight. Following the successful addition of the Boc group, a significant mass shift is observed.
| Compound | Ionization Mode | Observed m/z | Predicted m/z |
| Staurosporine | ESI+ | [M+H]⁺ 467.208 | [M+H]⁺ 467.208 |
| This compound | ESI+ | [M+H]⁺ 567.261 | [M+H]⁺ 567.261 |
| [M+Na]⁺ 589.243 | [M+Na]⁺ 589.243 |
Note: The predicted m/z values are based on the calculated molecular weights. Observed values may vary slightly depending on the instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within a molecule. The addition of the Boc group to Staurosporine leads to characteristic changes in the NMR spectra.
¹H NMR Spectral Data
The most notable change in the ¹H NMR spectrum upon Boc protection is the appearance of a new, large singlet signal in the upfield region, typically around 1.4-1.5 ppm.[4] This signal corresponds to the nine equivalent protons of the tert-butyl group of the Boc moiety. Furthermore, protons adjacent to the newly protected nitrogen atom will experience a change in their chemical environment, often resulting in a downfield shift.
Table 3: Comparative ¹H NMR Data (Predicted for this compound)
| Staurosporine | This compound (Predicted) |
| Chemical Shift (δ) ppm | Assignment |
| Specific Staurosporine Peaks | Protons of Staurosporine core |
| - | - |
¹³C NMR Spectral Data
In the ¹³C NMR spectrum, the introduction of the Boc group is confirmed by the appearance of new signals corresponding to the carbonyl carbon and the quaternary carbon of the tert-butyl group.
Table 4: Comparative ¹³C NMR Data (Predicted for this compound)
| Staurosporine | This compound (Predicted) |
| Chemical Shift (δ) ppm | Assignment |
| Specific Staurosporine Peaks | Carbons of Staurosporine core |
| - | - |
| - | - |
| - | - |
Experimental Protocols
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve 5-10 mg of the analyte (Staurosporine or this compound) in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire the spectrum in positive ion mode over a mass range of m/z 100-1000.
-
Data Processing: Process the raw data to identify the molecular ion peaks ([M+H]⁺ and [M+Na]⁺) and compare the observed m/z values with the calculated theoretical values.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Visualizing the Comparison
The following diagrams illustrate the structural difference between Staurosporine and its Boc-protected derivative, and the general workflow for their analysis.
Caption: Structural comparison of Staurosporine and this compound.
Caption: General workflow for NMR and Mass Spec analysis.
References
A Comparative Guide to the Efficacy of Staurosporine and Its Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Staurosporine (B1682477), a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective inhibitor of a wide range of protein kinases.[][] Its broad activity has made it a valuable research tool for studying cellular signaling pathways and has served as a template for the development of more selective and clinically relevant kinase inhibitors.[3] This guide provides a comparative analysis of the efficacy of staurosporine and several of its key derivatives, including 7-Oxostaurosporine, UCN-01 (7-hydroxystaurosporine), Midostaurin (PKC412), and Lestaurtinib (CEP-701). We will delve into their mechanisms of action, present quantitative data on their inhibitory activities, detail common experimental protocols for their evaluation, and visualize the signaling pathways they impact.
While the term "Staurosporine-Boc" refers to a specific Boc-protected derivative of staurosporine, this guide will focus on the more extensively studied and clinically significant analogs mentioned above to provide a comprehensive comparison of their therapeutic potential.[4]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for staurosporine and its derivatives against various protein kinases and cancer cell lines, as reported in the literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: IC50 Values of Staurosporine and Derivatives Against Protein Kinases
| Inhibitor | Protein Kinase C (PKC) | FLT3 | Janus Kinase 2 (JAK2) | Other Kinases |
| Staurosporine | ~3 nM[][] | Potent inhibitor | - | PKA (~7 nM), p60v-src (~6 nM), CaM Kinase II (~20 nM)[][] |
| 7-Oxostaurosporine | Potent PKC inhibitor[5] | - | - | - |
| UCN-01 | Potent PKC inhibitor[5] | - | - | Chk1, PDK1[5] |
| Midostaurin (PKC412) | Potent PKC inhibitor[6] | Potent inhibitor[7] | - | KIT, VEGFR2, PDGFR[6][7] |
| Lestaurtinib (CEP-701) | - | 2-3 nM[8] | Potent inhibitor[9] | TrkA, TrkB, TrkC[9] |
Table 2: IC50 Values of Staurosporine and Derivatives in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Staurosporine | T98G | Glioblastoma | <20% viability at therapeutic doses[10] |
| 7-Oxostaurosporine | HL-60 | Promyelocytic Leukemia | 26.0[5] |
| Molt-4 | Lymphoblastic Leukemia | 15.1[5] | |
| Jurkat | T-cell Leukemia | 10.3[5] | |
| MV4-11 | Leukemia | 78[11][12] | |
| UCN-01 | A549 | Lung Adenocarcinoma | Growth inhibition at nanomolar concentrations[13] |
| Midostaurin (PKC412) | HMC-1 | Mast Cell Leukemia | 50-250[6] |
| Lestaurtinib (CEP-701) | - | FLT3-mutant AML | Clinical activity observed[8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are protocols for key experiments commonly used to evaluate the efficacy of staurosporine and its derivatives.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Materials:
-
96-well cell culture plates
-
Inhibitor stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the inhibitor in complete medium. A common starting range is from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the drug dilutions.[11]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[14]
-
Solubilization: Remove the MTT-containing medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 550 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin (B1180172) V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer (containing calcium)
-
Flow cytometer
-
-
Procedure:
-
Induce Apoptosis: Treat cells with the inhibitor at the desired concentration and for the appropriate time to induce apoptosis. Staurosporine at 1 µM for 3-6 hours is often used as a positive control.[5][15]
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle non-enzymatic method to detach them.[5]
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[5]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]
-
-
Cell Cycle Analysis
This method uses flow cytometry to determine the effect of an inhibitor on cell cycle progression.
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the inhibitor as desired.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to fix the cells. Store at -20°C overnight.[11]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.[11]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Mechanisms of Action
Staurosporine and its derivatives exert their effects by inhibiting various protein kinases involved in critical cellular processes. The diagrams below illustrate some of the key signaling pathways targeted by these compounds.
Figure 1. General inhibitory action of staurosporine.
Staurosporine and many of its analogs are potent inhibitors of Protein Kinase C (PKC), a family of kinases involved in various cellular processes including proliferation and survival.[16] By inhibiting PKC, these compounds can halt cell growth and induce programmed cell death, or apoptosis.
Figure 2. Midostaurin's inhibition of mutant FLT3 signaling.
Midostaurin is a multi-kinase inhibitor that potently targets FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[7] By blocking the constitutive activation of mutant FLT3, Midostaurin inhibits downstream signaling pathways such as STAT5, AKT, and MAPK, which are crucial for the proliferation and survival of leukemic cells.[7]
References
- 3. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. gentaur.com [gentaur.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Cell Viability Assay with Staurosporine-treated Jurkat Cells [protocols.io]
- 7. Apoptosis Protocols [bdbiosciences.com]
- 8. Early detection of staurosporine-induced apoptosis by comet and annexin V assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of three flow cytometry methods for evaluating mitochondrial damage during staurosporine-induced apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Antitumor Activity of Staurosporine Derivatives | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
Staurosporine Derivative KIST301135 Demonstrates Enhanced Kinase Selectivity Over Parent Compound
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for developing safe and effective therapeutics. While the natural product staurosporine (B1682477) is a potent, broad-spectrum kinase inhibitor, its lack of selectivity has hindered its clinical utility. This guide provides a comparative analysis of a highly selective staurosporine derivative, KIST301135, against its parent compound, highlighting its improved selectivity profile and the underlying principles of its design.
While a specific search for "Staurosporine-Boc" did not yield a publicly documented compound, this guide focuses on KIST301135, a staurosporine dimer, as a relevant example of a derivative with a bulky modification designed to improve kinase selectivity. The rationale is that the addition of a large chemical moiety, such as a dimeric structure, can introduce steric hindrance that limits the inhibitor's ability to bind to the ATP-binding pocket of a wide range of kinases, thereby increasing its selectivity.[1]
Enhanced Selectivity Through Steric Hindrance
KIST301135 was synthesized by reacting staurosporine with triphosgene, resulting in a dimeric structure.[1] This increased bulk is hypothesized to act as a "size exclusion filter," preventing the molecule from accessing the kinase domains of many enzymes that are readily inhibited by the smaller staurosporine.[1] This "geometrical selectivity" results in KIST301135 targeting a much narrower range of kinases.[1]
Initial screening of KIST301135 at 20 nM against a panel of 53 kinases revealed that it inhibited only two kinases, FLT3 and JAK3, by more than 75%. In stark contrast, staurosporine inhibited approximately 62% of the same kinase panel by over 80% at the same concentration.[1]
Quantitative Comparison of Kinase Inhibition
The following table summarizes the 50% inhibitory concentration (IC50) values for KIST301135 and staurosporine against a selection of kinases, demonstrating the enhanced selectivity of the derivative.
| Kinase Target | KIST301135 IC50 (nM) | Staurosporine IC50 (nM) | Fold Selectivity (Staurosporine IC50 / KIST301135 IC50) |
| FLT3 | 2.5 | 1.5 | 0.6 |
| JAK3 | 4.2 | 3.1 | 0.7 |
| CAMK2b | 8.9 | 6.5 | 0.7 |
| CHK1 | 15.6 | 4.3 | 0.3 |
| Aurora A | >5000 | 18.2 | >275 |
| CDK2/cyclin A | >5000 | 7.9 | >633 |
| GSK3β | >5000 | 9.1 | >549 |
| PKA | >5000 | 12.5 | >400 |
| PKCα | >5000 | 2.7 | >1852 |
Data sourced from El-Deeb et al., 2011.[1]
Experimental Protocols
The kinase inhibition profiling for KIST301135 was conducted using the Hot Spot Assay platform from Reaction Biology Corporation.[1] A general protocol for an in vitro kinase inhibition assay is provided below.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard method for determining the IC50 of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Test inhibitor (e.g., KIST301135) stock solution (e.g., 10 mM in DMSO)
-
Staurosporine (as a control)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor and staurosporine in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Kₘ for each kinase for accurate IC₅₀ determination.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflow
The primary targets of KIST301135, FLT3 and JAK3, are key components of signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of these pathways is implicated in various diseases, including acute myeloid leukemia (AML) and autoimmune disorders.
Caption: Simplified signaling pathways of FLT3 and JAK3, primary targets of KIST301135.
The following diagram illustrates a typical workflow for assessing kinase inhibitor selectivity.
Caption: A generalized workflow for the discovery and characterization of selective kinase inhibitors.
Conclusion
The development of staurosporine derivatives with bulky substituents, such as the dimeric structure of KIST301135, represents a successful strategy for overcoming the inherent lack of selectivity of the parent compound. By employing a "size exclusion filter" mechanism, these modified inhibitors can achieve a more targeted kinase inhibition profile. The data presented for KIST301135 clearly demonstrates a significant improvement in selectivity compared to staurosporine, highlighting the potential of this approach for designing next-generation kinase inhibitors for therapeutic use. This guide underscores the importance of comprehensive kinase profiling in drug discovery and provides a framework for evaluating the cross-reactivity of novel inhibitor candidates.
References
In Vitro Validation of Staurosporine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Staurosporine, a potent and broad-spectrum protein kinase inhibitor, with its analogs, including those requiring Boc-protection during synthesis. Staurosporine's lack of selectivity has driven the development of numerous derivatives to improve its therapeutic index. Here, we present comparative data on their biological activities, detailed experimental protocols for their validation, and visualizations of relevant cellular pathways and experimental workflows.
Performance Comparison: Kinase Inhibition and Cytotoxicity
The inhibitory activity of Staurosporine and its analogs varies significantly depending on the specific chemical modifications. The following tables summarize their in vitro potency against a panel of protein kinases and their cytotoxic effects on various cancer cell lines.
Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)
| Compound | PKCα | PKA | CDK2 | SYK |
| Staurosporine | 2 | 15 | Potent inhibitor | 16 |
| UCN-01 (7-hydroxystaurosporine) | ~50 | Data not readily available | Potent inhibitor | Data not readily available |
| Midostaurin (PKC412) | Potent inhibitor | Data not readily available | Data not readily available | 20.8 |
Note: "Potent inhibitor" indicates strong activity reported in the literature without specific IC50 values in a comparable format. IC50 values can vary based on experimental conditions.[1]
Table 2: Comparative Cytotoxic Activity (IC50, µM)
| Compound | MDA-MB-231 (Human Breast Adenocarcinoma) | HMLE (Immortalized Human Mammary Epithelial Cells) |
| Staurosporine | 0.019 ± 0.003 | 0.015 ± 0.002 |
| Analog 13 (C2-OH-Staurosporine) | 0.018 ± 0.002 | > 10 |
| Analog 14 (C10-OH-Staurosporine) | 0.019 ± 0.002 | 0.033 ± 0.004 |
Data for analogs 13 and 14 are derived from novel synthetic routes often employing protective groups like Boc.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and accurate interpretation of experimental data. The following are protocols for the key assays used in the in vitro validation of Staurosporine analogs.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup : A reaction mixture is prepared in a microplate well containing the purified kinase, a specific peptide or protein substrate, and ATP in a buffer (e.g., MOPS, β-glycerophosphate, sodium orthovanadate, dithiothreitol).
-
Inhibitor Addition : The Staurosporine analog is added to the wells at various concentrations.
-
Reaction Initiation : The kinase reaction is initiated by the addition of [γ-32P]ATP. The mixture is incubated for a defined period (e.g., 10-30 minutes) at 30°C.
-
Termination and Detection : The reaction is stopped, and a portion of the mixture is spotted onto phosphocellulose paper. The paper is washed to remove unincorporated [γ-32P]ATP.
-
Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
-
Data Analysis : The percentage of kinase inhibition is determined for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is calculated from the resulting dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating : Cells are seeded in a 96-well plate at an optimal density and incubated overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment : Cells are treated with various concentrations of the Staurosporine analogs and a vehicle control (e.g., DMSO). The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Following the treatment period, MTT solution is added to each well (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : A solubilization solution (e.g., DMSO or SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition : The absorbance of the purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizations
Staurosporine-Induced Apoptosis Signaling Pathway
Staurosporine is a well-established inducer of the intrinsic apoptotic pathway.[2] Its inhibition of various protein kinases leads to a cascade of events culminating in programmed cell death.
Caption: Staurosporine-induced intrinsic apoptosis pathway.
Experimental Workflow for In Vitro Validation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel Staurosporine analogs. The use of a Boc-protecting group is often a key step in the chemical synthesis of analogs with modifications to the indolocarbazole core.[1]
Caption: Workflow for synthesis and in vitro validation.
References
Unveiling the Next Generation of Kinase Inhibitors: A Comparative Guide to Novel Staurosporine Analogs
For researchers, scientists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a continuous journey. Staurosporine (B1682477), a natural product isolated from Streptomyces staurosporeus, has long been a cornerstone in this field, serving as a powerful research tool and a scaffold for drug design due to its potent, albeit non-selective, kinase inhibition. This guide provides a comprehensive biological evaluation of a new wave of Staurosporine analogs, offering a comparative analysis of their performance against the parent compound and other alternatives, supported by experimental data and detailed protocols.
This publication delves into the biological activities of promising Staurosporine derivatives, including rebeccamycin-derived compounds, simplified heterocyclic analogs, and the next-generation "staralogs". We present a structured comparison of their efficacy in kinase inhibition, cell viability, and apoptosis induction, providing the critical data necessary to inform future research and development.
Performance Comparison: A Data-Driven Overview
The following tables summarize the quantitative data on the biological activities of various novel Staurosporine analogs, offering a clear comparison of their potency and selectivity.
Table 1: Protein Kinase Inhibition (IC50 values in nM)
| Compound | Protein Kinase C (PKC) | Other Kinases | Cell Line(s) | Reference |
| Staurosporine | 2.7 | PKA (15), PKG (18), MLCK (21), c-Src (6) | Rat Brain, HeLa S3 | [1] |
| UCN-01 (7-hydroxystaurosporine) | Potent inhibitor | More selective than Staurosporine | Rat Thymocytes | [2] |
| CGP 41251 (Midostaurin) | Potent inhibitor | Broader kinase profile than Staurosporine | Not specified | [2][3] |
| Ro-31-8220 | Highly selective PKC inhibitor | - | HL-60 | [4] |
| GF 109203X | High PKC-inhibitory specificity | - | Rat Thymocytes | [2] |
| Rebeccamycin (B1679247) Analog 5 | Not specified | Topoisomerase I inhibitor | B16 Melanoma, P388 Leukemia | [5] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower value indicates greater potency.
Table 2: Cell Viability and Apoptosis Induction
| Compound | Assay Type | Cell Line(s) | Key Findings | Reference |
| Staurosporine | MTT Assay | A549, Cerebellar Astrocytes | Concentration-dependent decrease in cell viability.[6][7] | [6][7] |
| Staurosporine | Apoptosis Assay | PC12, HL-60 | Induces apoptosis in a variety of cell lines.[1][4][8] | [1][4][8] |
| UCN-01 | Apoptosis Assay | Rat Thymocytes | Induces apoptosis.[2] | [2] |
| Ro-31-8220 | Apoptosis Assay | HL-60 | Induces apoptosis independently of PKC inhibition.[4] | [4] |
| Rebeccamycin Analog 5 | Antiproliferative Assay | B16 Melanoma, P388 Leukemia | Cytotoxicity correlates with DNA binding and anti-topoisomerase I activities.[5] | [5] |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
To understand the functional consequences of kinase inhibition by these novel analogs, it is crucial to examine the affected signaling pathways and the methodologies used to assess their biological impact.
Staurosporine-Induced Apoptosis Pathway
Staurosporine is a well-established inducer of apoptosis, primarily through the intrinsic pathway.[8] This process involves the activation of a cascade of caspases, ultimately leading to programmed cell death.
Caption: A simplified diagram of the intrinsic apoptosis pathway induced by Staurosporine.
Experimental Workflow: Evaluating a Novel Kinase Inhibitor
The biological evaluation of a new Staurosporine analog typically follows a standardized workflow, progressing from in vitro enzymatic assays to cell-based assays.
Caption: A typical experimental workflow for the biological evaluation of novel kinase inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed protocols for the key experiments cited in this guide.
Protein Kinase C (PKC) Inhibition Assay
This assay is fundamental to determining the potency of Staurosporine analogs against their primary target.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by PKC. This is often done using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Protocol:
-
Prepare a reaction mixture containing recombinant human PKC, a fluorescently labeled substrate peptide, and ATP in a suitable buffer.
-
Add serial dilutions of the test compound (novel Staurosporine analog) or a control (Staurosporine) to the reaction mixture in a 384-well plate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction and add a detection mixture containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Incubate for a further period to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at two different wavelengths.
-
Calculate the ratio of the two emission signals, which is proportional to the amount of phosphorylated substrate.
-
Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the novel Staurosporine analog for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye like FITC, can be used to detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Treat cells with the novel Staurosporine analog at various concentrations for a defined period.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Compare the percentage of apoptotic cells in treated samples to untreated controls.
Conclusion and Future Directions
The novel Staurosporine analogs presented in this guide demonstrate a range of biological activities, with some exhibiting improved selectivity and potent anti-proliferative effects. The provided data and protocols offer a valuable resource for researchers aiming to build upon these findings. Future research should focus on expanding the kinase selectivity profiling of these compounds and evaluating their efficacy in more complex in vivo models. The continued exploration of the Staurosporine scaffold holds significant promise for the development of the next generation of targeted cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Modulation of apoptosis in rat thymocytes by analogs of staurosporine: lack of direct association with inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The staurosporine analog, Ro-31-8220, induces apoptosis independently of its ability to inhibit protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses, biochemical and biological evaluation of staurosporine analogues from the microbial metabolite rebeccamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Staurosporine in the Morphology and Viability of Cerebellar Astrocytes: Role of Reactive Oxygen Species and NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of a common pathway of apoptosis by staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Staurosporine-Boc: A Step-by-Step Guide for Laboratory Professionals
Staurosporine and its derivatives, such as Staurosporine-Boc, are potent research chemicals that require careful handling and disposal to ensure personnel safety and environmental protection.[1][2][3][4] This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE). Staurosporine is classified as a hazardous substance with potential mutagenic, carcinogenic, and reproductive health risks.[1][3][4]
Essential PPE includes:
-
Gloves: Chemical-resistant gloves are mandatory.[3]
-
Eye Protection: Safety glasses or goggles should be worn.[3]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA-approved respirator is recommended.[5][6]
II. This compound Disposal Protocol
The disposal of this compound should be treated as hazardous chemical waste and must comply with local, state, and federal regulations.[2] Do not dispose of this compound in regular trash or down the sink.[1][7]
Step 1: Waste Segregation Proper segregation is the first step in safe disposal.[7]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, tubes, and gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.[7][8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container.[7][9] Do not fill liquid waste containers more than 80% full to allow for expansion.[7]
Step 2: Container Labeling All waste containers must be accurately and clearly labeled.[7][10] The label should include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[7][10]
-
The concentration and composition of the waste.[7]
-
The date of waste generation.[10]
-
The name of the principal investigator and the laboratory location.[10]
-
Appropriate hazard pictograms.[10]
Step 3: Storage of Hazardous Waste Store hazardous waste in a designated, secure area away from general laboratory traffic.[9]
-
Ensure containers are kept closed except when adding waste.[8][9]
-
Use secondary containment to prevent spills.[9] The secondary container should be able to hold 110% of the volume of the primary container.[9]
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents.[2][6]
Step 4: Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9][10] Follow their specific procedures for waste collection.
III. Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[2]
-
Control the Spill: For small spills, wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Seek Medical Attention: In case of personal exposure, wash the affected skin area with soap and water immediately.[2] For eye contact, flush with copious amounts of water for at least 15 minutes.[5] If inhaled, move to fresh air.[5] Seek medical attention if symptoms persist.[3]
IV. Quantitative Safety Data Summary
| Parameter | Value | Reference |
| CAS Number | 62996-74-1 | [1][3][4][5][] |
| Appearance | Pale-yellow or off-white powder | [2][5] |
| Toxicity | May cause genetic defects, cancer, and suspected of damaging fertility or the unborn child. | [1][3][4] |
| Storage Temperature | Keep refrigerated and protected from direct sunlight. | [6] |
| Incompatibilities | Strong oxidizing agents. | [2][6] |
V. This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Operational Guide for Handling Staurosporine-Boc
Disclaimer: This document provides guidance on the safe handling of Staurosporine-Boc based on the known hazards of Staurosporine. The toxicological properties of this compound have not been fully investigated; therefore, it should be handled with the utmost care, assuming it possesses hazards similar to or greater than Staurosporine.
Staurosporine is a potent substance known to be a broad-spectrum protein kinase inhibitor.[] It is classified as a hazardous substance that may cause genetic defects, cancer, and suspected damage to fertility or an unborn child.[2][3] Ingestion can also be harmful.[2] Due to these significant health risks, stringent safety protocols must be followed when handling Staurosporine and its derivatives, including this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE when handling this compound, particularly in its powdered form.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. Double gloving is recommended.[4] | Prevents skin contact. Gloves should be inspected for tears or degradation and replaced frequently.[4] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes and airborne particles. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.[4][5] | Prevents inhalation of potentially harmful dust particles. |
| Body Protection | A lab coat or chemical-resistant apron.[4] Overalls may also be appropriate.[4] | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling techniques are critical to minimize exposure and maintain the integrity of the compound.
1. Designated Work Area:
-
All handling of powdered this compound should occur within a designated area, such as a certified chemical fume hood, to control dust and vapors.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
2. Preparation and Weighing:
-
Before handling, ensure all necessary equipment (e.g., spatulas, weigh boats, glassware) is clean and readily available.
-
Perform all weighing and transfer operations of the solid compound inside the chemical fume hood to minimize the risk of inhalation.[4]
-
Use appropriate tools to handle the material and avoid the creation of dust clouds.[4]
-
Keep the container tightly sealed when not in use.[6]
3. Dissolving the Compound:
-
If dissolving the compound, slowly add the solvent to the solid to prevent splashing.
-
Ensure adequate ventilation during this process.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[6]
-
It should be protected from light and moisture.[5][6] Refrigeration may be required.[6]
-
Store the compound in a locked area to control access.[3][6]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[4]
1. Waste Segregation:
-
Collect all waste materials, including unused compounds, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, in a designated and clearly labeled hazardous waste container.
2. Containerization:
-
Use a compatible and sealable container for hazardous waste.
-
Keep the waste container closed when not in use.
3. Disposal Procedure:
-
Dispose of unused material and its container as hazardous chemical waste.
-
Do not allow the product to enter the sewage system or drains.[2][4]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately:
| Incident | First Aid and Emergency Response |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[5] Seek immediate medical attention. |
| Ingestion | Clean the mouth with water and drink plenty of water afterward.[6] Do NOT induce vomiting.[5] Seek immediate medical attention. |
| Spill | For minor spills, clean up immediately, avoiding dust generation.[4] Wear appropriate PPE.[4] For major spills, evacuate the area and alert emergency responders.[4] |
Physicochemical Data of Staurosporine
The following table summarizes key data for Staurosporine, which should be considered relevant for this compound until specific data for the derivative is available.
| Property | Value |
| Appearance | Pale-yellow or off-white powder.[4][5] |
| CAS Number | 62996-74-1[2] |
| Molecular Formula | C28H26N4O3[5] |
| Solubility | Does not mix well with water.[4] |
| Storage Conditions | Moisture and light sensitive.[5][6] |
| Incompatibilities | Strong oxidizing agents.[6] |
Workflow Diagram
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
